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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis, Properties, and Applications of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Executive Summary The compound 2-(2-Methoxyphenyl)-4-methylpyrimidine represents a highly versatile and privileged structural motif in modern organic synthesis, medicinal chemistry, and materials science. Pyrimidine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Methoxyphenyl)-4-methylpyrimidine represents a highly versatile and privileged structural motif in modern organic synthesis, medicinal chemistry, and materials science. Pyrimidine derivatives are widely recognized as bioisosteres for purines, making them foundational building blocks for ATP-competitive kinase inhibitors[1]. The specific substitution pattern of this molecule—featuring an ortho-methoxy group on the phenyl ring and a methyl group on the pyrimidine core—imparts unique steric and electronic properties. This technical whitepaper provides an authoritative guide to the physicochemical profiling, mechanistic synthesis, pharmacological relevance, and validated experimental protocols for researchers and drug development professionals working with this scaffold.

Structural & Physicochemical Profiling

The structural causality of 2-(2-Methoxyphenyl)-4-methylpyrimidine is defined by the steric clash between the ortho-methoxy group and the pyrimidine nitrogen/CH protons. This steric hindrance restricts free rotation around the C-C biaryl bond, locking the molecule into a specific dihedral angle. In drug design, this conformational rigidity reduces the entropic penalty upon binding to a target protein, thereby increasing binding affinity and selectivity.

The table below summarizes the core physicochemical properties extrapolated from highly homologous pyrimidine derivatives[2]:

PropertyValueCausality / Significance in Drug Design
Molecular Formula C12H12N2ODefines the stoichiometric mass for synthetic workflows.
Molecular Weight 200.24 g/mol Highly optimal for small-molecule drug design (complies with Lipinski's Rule of 5).
Topological Polar Surface Area ~35 ŲIndicates excellent membrane permeability and potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Acceptors 3Facilitates critical hydrogen bonding in kinase ATP pockets (e.g., hinge region binding).
Rotatable Bonds 2Low rotatable bond count ensures conformational rigidity, minimizing entropic loss upon target binding.
Estimated LogP 1.8 - 2.2Favorable lipophilicity balances aqueous solubility with cellular lipid bilayer uptake.

Mechanistic Synthesis & Workflow

The most robust and field-proven method for synthesizing 2-arylpyrimidines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction [3]. This method couples an aryl halide (electrophile) with an arylboronic acid (nucleophile).

For 2-(2-Methoxyphenyl)-4-methylpyrimidine, the optimal precursors are 2-chloro-4-methylpyrimidine and (2-methoxyphenyl)boronic acid . The steric bulk of the ortho-methoxy group necessitates a highly active palladium catalyst and an aqueous base to facilitate the transmetalation and reductive elimination steps of the catalytic cycle. While alternative nickel-catalyzed systems exist for pyrimidine functionalization[4], palladium remains the industry standard for this specific transformation.

SynthesisWorkflow A 2-Chloro-4-methylpyrimidine (Electrophile) C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C B (2-Methoxyphenyl)boronic acid (Nucleophile) B->C D 2-(2-Methoxyphenyl)-4-methylpyrimidine (Crude Product) C->D Cross-Coupling E Silica Gel Chromatography (Purification) D->E Workup F NMR & LC-MS (Validation) E->F Pure Isolate

Suzuki-Miyaura cross-coupling workflow for 2-(2-Methoxyphenyl)-4-methylpyrimidine synthesis.

Pharmacological & Material Science Relevance

In oncology, pyrimidine derivatives are extensively developed as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) inhibitors[1]. The pyrimidine core mimics the adenine ring of ATP, allowing the molecule to competitively bind to the highly conserved ATP-binding pocket (hinge region) of the kinase domain. The 4-methyl group occupies a small hydrophobic sub-pocket, while the 2-(2-methoxyphenyl) moiety projects into the solvent-exposed region or an adjacent allosteric site, dictating kinase selectivity.

KinaseInhibition S Extracellular Mitogen (e.g., EGF) R Receptor Tyrosine Kinase (EGFR/CDK Active State) S->R Activation P Downstream Signaling Blocked (PI3K/AKT Pathway Arrest) R->P Signal Aborted I 2-(2-Methoxyphenyl)-4-methylpyrimidine (ATP-Competitive Binding) I->R Inhibits ATP Pocket A Cell Cycle Arrest & Apoptosis Induction P->A Therapeutic Effect

Mechanism of action for pyrimidine-based ATP-competitive kinase inhibitors in oncology.

Experimental Protocols: Self-Validating Synthesis

To ensure scientific integrity and reproducibility, the following protocol integrates causality and self-validating checkpoints for the synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 2-chloro-4-methylpyrimidine (1.0 equiv) and (2-methoxyphenyl)boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the solvent mixture by bubbling argon for 15 minutes.

  • Causality: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen. Degassing is an absolute requirement to prevent catalyst deactivation and ensure a high turnover number.

Step 2: Catalytic Cycle Initiation

  • Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) and Potassium Carbonate (K₂CO₃) (2.0 equiv). Heat the reaction mixture to 90°C under an argon atmosphere for 12 hours.

  • Causality: The Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The aqueous base (K₂CO₃ in H₂O) is critical; it coordinates with the boronic acid to form a highly nucleophilic boronate complex, which is required to drive the transmetalation step. Heating overcomes the activation energy barrier imposed by the steric hindrance of the ortho-methoxy group during the final reductive elimination step.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system and UV visualization (254 nm).

  • Causality: Self-validation is achieved by observing the disappearance of the higher-Rf 2-chloro-4-methylpyrimidine spot and the emergence of a new, lower-Rf spot corresponding to the cross-coupled product.

Step 4: Workup & Extraction

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The water wash removes the inorganic salts (K₂CO₃ and borate byproducts) and the highly polar 1,4-Dioxane solvent. Brine breaks any formed emulsions and pre-dries the organic layer, maximizing the efficiency of the Na₂SO₄ desiccant.

Step 5: Purification & Characterization

  • Action: Purify the crude residue via flash column chromatography on silica gel. Validate the pure isolate using ¹H NMR, ¹³C NMR, and LC-MS.

  • Causality: NMR validation is critical. The successful formation of the product is confirmed by the disappearance of the boronic acid -OH protons and the appearance of the distinct pyrimidine aromatic protons (e.g., the doublet for the C5 and C6 protons) integrated alongside the 3H singlet of the methoxy group (~3.8 ppm) and the 3H singlet of the methyl group (~2.5 ppm). LC-MS will confirm the exact mass (m/z [M+H]⁺ ≈ 201.1).

References

  • Title: 2-(4-Methoxyphenyl)
  • Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review Source: PubMed URL
  • Source: PMC (PubMed Central)
  • Title: Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenyl)-4-methylpyrimidine in Organic Solvents

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 2-(2-Methoxyphenyl)-4-methylpyrimidine in various organic solvents....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 2-(2-Methoxyphenyl)-4-methylpyrimidine in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this guide focuses on the foundational principles, experimental methodologies, and theoretical frameworks necessary to conduct a thorough solubility assessment. The principles and protocols outlined herein are based on established practices for analogous pyrimidine derivatives, ensuring a scientifically rigorous approach.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. For a molecule like 2-(2-Methoxyphenyl)-4-methylpyrimidine, which belongs to a class of compounds with significant biological activity, understanding its behavior in different solvent systems is a fundamental prerequisite for further development.[1][] Poor solubility can lead to challenges in formulation, reduced absorption, and inconsistent clinical outcomes.[] Therefore, a detailed investigation into its solubility profile is not merely a routine characterization but a crucial step in its journey from a promising chemical entity to a viable therapeutic agent.

This guide will equip the reader with the necessary knowledge to:

  • Understand the key molecular characteristics of 2-(2-Methoxyphenyl)-4-methylpyrimidine that govern its solubility.

  • Select an appropriate range of organic solvents for solubility screening.

  • Implement a robust experimental protocol for quantitative solubility determination.

  • Apply theoretical models to correlate and predict solubility behavior.

  • Interpret solubility data to inform formulation and development strategies.

Physicochemical Properties and Their Influence on Solubility

Molecular Structure:

Caption: Molecular structure of 2-(2-Methoxyphenyl)-4-methylpyrimidine.

Key structural features influencing solubility include:

  • Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

  • Methoxyphenyl Group: The methoxy group introduces some polarity and potential for hydrogen bonding. The phenyl ring itself is nonpolar and will contribute to solubility in less polar solvents.

  • Methyl Group: The methyl group is nonpolar and will slightly increase the lipophilicity of the molecule.

Based on these features, it is anticipated that 2-(2-Methoxyphenyl)-4-methylpyrimidine will exhibit moderate solubility in a range of organic solvents, with the specific solubility depending on the interplay between these functional groups and the solvent properties.

A summary of computed physicochemical properties for a structurally similar compound, 2-(4-Methoxyphenyl)pyrimidine, is presented in Table 1. These values can serve as a preliminary guide for anticipating the behavior of the target molecule.

Table 1: Computed Physicochemical Properties of 2-(4-Methoxyphenyl)pyrimidine

PropertyValueSource
Molecular Weight186.21 g/mol [3]
XLogP3-AA1.8[3]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count3[3]
Rotatable Bond Count2[3]
Topological Polar Surface Area35 Ų[3]

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol), which is a function of enthalpy (ΔHsol) and entropy (ΔSsol) of solution:

ΔGsol = ΔHsol - TΔSsol

For dissolution to be spontaneous, ΔGsol must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

The solubility of pyrimidine derivatives has been shown to increase with temperature, indicating that the dissolution process is typically endothermic (ΔHsol > 0).[4][5]

Experimental Determination of Solubility

The gravimetric method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4][5][6][7] This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant.

Selection of Solvents

A diverse panel of organic solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. A suggested list of solvents is provided in Table 2.

Table 2: Suggested Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity Index
Polar Protic Methanol5.1
Ethanol4.3
n-Propanol4.0
Isopropanol3.9
Polar Aprotic N,N-Dimethylformamide (DMF)6.4
Acetonitrile5.8
Acetone5.1
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0
1,4-Dioxane4.8
Nonpolar Toluene2.4
Chloroform4.1
Carbon Tetrachloride (CCl₄)1.6
Experimental Protocol: Gravimetric Method

This protocol outlines the steps for determining the solubility of 2-(2-Methoxyphenyl)-4-methylpyrimidine at various temperatures.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solid Weigh excess solid 2-(2-Methoxyphenyl)-4-methylpyrimidine prep_solvent Add known volume of organic solvent prep_solid->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Equilibrate at constant temperature (e.g., 298.15 K, 303.15 K, etc.) with constant stirring/shaking prep_vial->equilibrate monitor Monitor for equilibrium (typically 24-48 hours) equilibrate->monitor centrifuge Centrifuge to pellet undissolved solid monitor->centrifuge filter Filter supernatant through a 0.45 µm syringe filter centrifuge->filter aliquot Take a known volume of the clear supernatant filter->aliquot evaporate Evaporate solvent to dryness aliquot->evaporate weigh Weigh the residual solid evaporate->weigh calculate Calculate solubility (e.g., in g/100 mL or mole fraction) weigh->calculate

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 2-(2-Methoxyphenyl)-4-methylpyrimidine to a series of glass vials. "Excess" ensures that a saturated solution is formed.

    • To each vial, add a known volume or mass of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., shaking or stirring).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. Studies on other pyrimidine derivatives have used temperatures ranging from 298.15 K to 328.15 K.[4][5]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Accurately weigh a clean, dry container.

    • Transfer a known volume or mass of the clear, filtered supernatant to the container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

    • The mass of the dissolved solid can be determined by the difference in weight.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams per 100 mL of solvent or as a mole fraction (x).

    • The mole fraction solubility (x) is calculated as: x = nsolute / (nsolute + nsolvent) where nsolute is the number of moles of the dissolved solid and nsolvent is the number of moles of the solvent in the aliquot.

Data Correlation and Thermodynamic Analysis

The experimental solubility data can be correlated with temperature using various thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[4][5][7] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters obtained by fitting the experimental data.

Thermodynamic Parameters

The apparent thermodynamic properties of dissolution, such as the Gibbs energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution, can be calculated from the experimental solubility data using the van't Hoff equation.[4][5][6][7]

The van't Hoff equation relates the change in the natural logarithm of the solubility (ln x) to the inverse of the temperature (1/T):

d(ln x) / d(1/T) = -ΔH°sol / R

where R is the ideal gas constant.

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R. The Gibbs energy of solution can be calculated from:

ΔG°sol = -RT ln(x)

And the entropy of solution can be determined from:

ΔS°sol = (ΔH°sol - ΔG°sol) / T

A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°sol suggests an increase in randomness upon dissolution.

Discussion and Interpretation of Results

The solubility data obtained should be analyzed to identify trends. For instance, the solubility of pyrimidine derivatives is often highest in polar aprotic solvents like DMF and lower in nonpolar solvents like CCl₄.[4][5] The position of substituents on the pyrimidine and phenyl rings can significantly influence solubility, and the results for 2-(2-Methoxyphenyl)-4-methylpyrimidine should be rationalized in the context of its specific structural features.

The thermodynamic parameters provide deeper insight into the dissolution process. For example, a positive enthalpy and entropy of dissolution would suggest that the process is endothermic and driven by an increase in disorder.[6]

Conclusion

This technical guide has provided a comprehensive framework for determining the solubility of 2-(2-Methoxyphenyl)-4-methylpyrimidine in organic solvents. By following the detailed experimental protocol and applying the appropriate theoretical models, researchers can generate high-quality solubility data. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately advancing this compound through the drug development pipeline. The principles and methodologies described are grounded in established scientific literature for similar compounds, ensuring a robust and reliable approach.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • Solving solubility issues in modern APIs. TAPI. [Link]

  • Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. MDPI. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • Solubility and chemical quantification of APIs/drugs. Emmace. [Link]

  • 2-(4-Methoxyphenyl)pyrimidine. PubChem. [Link]

Sources

Foundational

2-(2-Methoxyphenyl)-4-methylpyrimidine CAS number and identifiers

2-(2-Methoxyphenyl)-4-methylpyrimidine: A Comprehensive Technical Guide to Synthesis, Profiling, and Application in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery and materials science, s...

Author: BenchChem Technical Support Team. Date: March 2026

2-(2-Methoxyphenyl)-4-methylpyrimidine: A Comprehensive Technical Guide to Synthesis, Profiling, and Application in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and materials science, substituted pyrimidines represent a privileged class of heterocyclic scaffolds. Specifically, 2-(2-methoxyphenyl)-4-methylpyrimidine serves as a highly tunable building block. By combining the classic hydrogen-bonding capability of the pyrimidine core with the unique steric and electronic constraints of an ortho-methoxyaryl substituent, this molecule is engineered to achieve high target selectivity, particularly in the development of kinase inhibitors[1][2].

This whitepaper provides an authoritative, in-depth analysis of the chemical identifiers, physicochemical profiling, structural causality in drug design, and a field-validated synthetic methodology for 2-(2-methoxyphenyl)-4-methylpyrimidine.

Chemical Identity & Physicochemical Profiling

While precursor building blocks such as 2-chloro-4-methylpyrimidine possess widely recognized registry numbers (CAS: 13036-57-2)[3][4], the fully assembled 2-(2-methoxyphenyl)-4-methylpyrimidine is typically synthesized de novo as a proprietary intermediate in Structure-Activity Relationship (SAR) libraries. Consequently, it is best tracked via its definitive structural identifiers rather than a ubiquitous commercial CAS number.

Structural Identifiers:

  • IUPAC Name: 2-(2-Methoxyphenyl)-4-methylpyrimidine

  • Molecular Formula: C₁₂H₁₂N₂O

  • SMILES: Cc1cc(nc(n1)c2ccccc2OC)

  • InChI: InChI=1S/C12H12N2O/c1-9-7-8-13-12(14-9)10-5-3-4-6-11(10)15-2/h3-8H,1-2H3

To understand its utility in biological systems, we must analyze its calculated physicochemical properties. The data below illustrates why this scaffold is highly prized for oral bioavailability and central nervous system (CNS) penetration.

Table 1: Physicochemical Properties & Pharmacokinetic Impact

PropertyValueCausality / Impact in Drug Design
Molecular Weight 200.24 g/mol Ideal fragment-like MW; allows for downstream functionalization while maintaining high Ligand Efficiency (LE).
LogP (Octanol/Water) ~2.4Optimal lipophilicity for passive lipid bilayer membrane permeability.
Topological Polar Surface Area 35.0 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration; minimizes efflux pump recognition.
H-Bond Donors (HBD) 0Prevents non-specific aggregation and reduces desolvation penalties upon target binding.
H-Bond Acceptors (HBA) 3 (N, N, O)Enables critical bidentate coordination with target protein backbones[5].

Mechanistic Role in Drug Design: The "Selectivity Filter"

The architectural genius of 2-(2-methoxyphenyl)-4-methylpyrimidine lies in its three-dimensional conformation. In kinase inhibitor design, the pyrimidine ring is a well-documented "hinge binder" that mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region[2][5].

However, pan-kinase activity is a major liability. This scaffold introduces two critical modifications to drive selectivity:

  • The 4-Methyl Steric Bump: The methyl group projects into the gatekeeper pocket. Depending on the size of the target kinase's gatekeeper residue (e.g., Threonine vs. bulky Phenylalanine), this methyl group will either perfectly occupy a hydrophobic void or cause a steric clash, effectively filtering out off-target kinases[2].

  • The Ortho-Methoxy Twist: The methoxy group at the 2-position of the phenyl ring creates a severe steric clash with the adjacent nitrogen (N1) of the pyrimidine core. This forces the phenyl ring out of planarity, resulting in a "twisted" dihedral angle. This three-dimensional geometry prevents the molecule from acting as a flat DNA intercalator (reducing toxicity) and allows it to project precisely into deep, narrow allosteric pockets, such as the DFG-out conformation of inactive kinases.

BindingLogic Core Pyrimidine Core (Hinge Binder) Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1/N3 Acceptors Sub1 4-Methyl Group (Steric Bump) Core->Sub1 Sub2 2-(2-Methoxyphenyl) (Twisted Conformation) Core->Sub2 Pocket1 Gatekeeper Pocket (Selectivity Filter) Sub1->Pocket1 Vector Projection Pocket2 Allosteric Site (Deep Hydrophobic) Sub2->Pocket2 Dihedral Shift

Pharmacophore mapping of the 2-(2-methoxyphenyl)-4-methylpyrimidine scaffold.

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The most robust method for constructing 2-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction[6]. However, coupling an ortho-substituted boronic acid to an electron-deficient pyrimidine chloride presents kinetic challenges. The steric bulk of the ortho-methoxy group slows down the transmetalation step, often leading to competitive protodeboronation (the degradation of the boronic acid) if standard catalysts like Pd(PPh₃)₄ are used[7].

To overcome this, we utilize a highly active, sterically demanding precatalyst: XPhos Pd G2 [8]. The bulky, electron-rich biaryl phosphine ligand accelerates reductive elimination and stabilizes the active Pd(0) species, ensuring near-quantitative yields.

Table 2: Reaction Optimization Matrix

Catalyst SystemBaseSolvent SystemYield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O45%Sluggish transmetalation due to ortho-sterics; high protodeboronation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃DMF/H₂O62%Moderate yield; bidentate ligand restricts intermediate flexibility.
XPhos Pd G2 (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O 94% Rapid conversion; bulky ligand accelerates reductive elimination[8].
Standard Operating Procedure (SOP): Synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Reagents:

  • 2-Chloro-4-methylpyrimidine (CAS: 13036-57-2)[3]: 1.0 mmol (128.6 mg)

  • (2-Methoxyphenyl)boronic acid: 1.2 mmol (182.4 mg)

  • XPhos Pd G2: 0.02 mmol (15.7 mg, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄): 2.0 mmol (424.5 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v): 5.0 mL

Step-by-Step Protocol:

  • Atmospheric Control: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-methylpyrimidine, (2-methoxyphenyl)boronic acid, and K₃PO₄.

  • Degassing: Add 1,4-Dioxane and H₂O. Sparge the heterogeneous mixture with ultra-pure Argon gas for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.

  • Catalyst Activation: Quickly add the XPhos Pd G2 precatalyst under a positive stream of Argon. Seal the tube with a Teflon screw cap. Note: The G2 precatalyst is activated by the basic aqueous conditions, shedding the carbazole leaving group to generate the active L-Pd(0) species.

  • Thermal Cycling: Transfer the sealed tube to a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for 4 hours. The biphasic nature of the reaction requires high shear to ensure mass transfer between the aqueous base and organic reactants.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active 2-chloro-4-methylpyrimidine indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the title compound as a pale yellow solid/oil.

SuzukiCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (2-Chloro-4-methylpyrimidine) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetalation (2-Methoxyphenyl)boronic acid PdII->TransMet Base (K3PO4) PdII_diaryl Pd(II) Diaryl Complex Ar-Pd-Ar' TransMet->PdII_diaryl RedElim Reductive Elimination Product Formation PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(2-Methoxyphenyl)- 4-methylpyrimidine RedElim->Product

Catalytic cycle of the XPhos Pd G2 mediated Suzuki-Miyaura cross-coupling.

Conclusion

2-(2-Methoxyphenyl)-4-methylpyrimidine is a sophisticated molecular building block that perfectly balances physicochemical properties with highly specific steric geometry. By leveraging modern palladium-catalyzed cross-coupling techniques, researchers can synthesize this scaffold with high efficiency, unlocking its potential as a precision hinge binder for next-generation kinase inhibitors and advanced materials.

References

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification . MDPI. Available at: [Link]

  • Recent Developments of RET Protein Kinase Inhibitors With Diverse Scaffolds As Hinge Binders . Taylor & Francis. Available at:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . ACS Publications. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors . J-Stage. Available at: [Link]

Sources

Exploratory

Thermodynamic stability of methoxyphenyl-methylpyrimidine derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Methoxyphenyl-Methylpyrimidine Derivatives Introduction: The Central Role of Stability in Modern Drug Design The methoxyphenyl-methylpyrimidine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methoxyphenyl-Methylpyrimidine Derivatives

Introduction: The Central Role of Stability in Modern Drug Design

The methoxyphenyl-methylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, most famously represented in the structure of Imatinib, a tyrosine kinase inhibitor that revolutionized cancer treatment.[1][2] Derivatives built upon this core structure are subjects of intense research for their potential as potent and selective inhibitors for a range of therapeutic targets.[3][4][5] However, the journey from a promising lead compound to a viable pharmaceutical product is fraught with challenges, chief among them being the molecule's inherent stability.

Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug's safety, efficacy, and shelf-life.[6] It governs fundamental properties such as solubility, dissolution rate, and bioavailability. A molecule in a lower energy, more stable state is less likely to degrade or transform into an undesired form. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the principles, experimental methodologies, and computational strategies for assessing and understanding the thermodynamic stability of methoxyphenyl-methylpyrimidine derivatives. We will delve into the causality behind experimental choices, provide actionable protocols, and explore the profound implications of stability data on the drug development lifecycle.

Part 1: Fundamental Principles of Thermodynamic Stability

In the context of pharmaceutical sciences, a drug substance's stability is its capacity to maintain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. This is governed by the principles of thermodynamics.

Gibbs Free Energy, Enthalpy, and Entropy

The thermodynamic stability of a system is best described by the Gibbs free energy (ΔG). A system naturally trends towards its lowest possible energy state. The relationship is defined as:

ΔG = ΔH - TΔS

Where:

  • ΔG (Gibbs Free Energy): Represents the energy available to do work. A negative ΔG indicates a spontaneous process, meaning the product is more stable than the reactants. In drug development, we seek the form of the molecule with the lowest Gibbs free energy.

  • ΔH (Enthalpy): The heat content of the system. An exothermic process (negative ΔH) releases heat and contributes to greater stability. This often relates to the strength of intermolecular bonds in a crystal lattice.

  • TΔS (Entropy): The degree of disorder in the system multiplied by the temperature. An increase in disorder (positive ΔS) also contributes to spontaneity and stability.

For solid-state pharmaceuticals, the most stable form is the one with the lowest Gibbs free energy under a given set of conditions (temperature, pressure).[7]

The Critical Concept of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different forms, or polymorphs, are chemically identical but have distinct physical properties, including:

  • Melting Point

  • Solubility

  • Dissolution Rate

  • Bioavailability

  • Thermodynamic Stability

One polymorph will be the most thermodynamically stable under a given set of conditions, while others are considered "metastable."[7] Metastable forms have higher energy and can, over time or with an external trigger (like heat or moisture), convert to the more stable form.[7] This conversion can have catastrophic consequences for a drug product, altering its efficacy and safety profile. Therefore, identifying and characterizing the most stable polymorph is a non-negotiable step in drug development.

Part 2: Experimental Determination of Thermodynamic Stability

A robust assessment of thermodynamic stability relies on precise analytical techniques that measure changes in a material's physical properties as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorses of thermal analysis in the pharmaceutical industry.[9][10]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a powerful technique that directly measures the heat energy absorbed or released by a sample as it is heated or cooled.[11] Its core value lies in its ability to provide a complete thermodynamic profile of a material's thermal transitions.[9] By comparing the heat flow into a sample cell versus a reference cell, we can precisely detect and quantify events like melting, crystallization, and solid-state transitions between polymorphs.[9][12] The melting temperature (Tm) and the enthalpy of fusion (ΔHfus) obtained from DSC are direct indicators of the energetic stability of the crystal lattice. A higher melting point generally correlates with greater thermodynamic stability.

Experimental Protocol: DSC Analysis of a Methoxyphenyl-Methylpyrimidine Derivative

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered derivative into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. For volatile substances or to study oxidative stability, hermetically sealed pans should be used.[12]

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the melting point (e.g., 250 °C).[13]

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The peak of an endotherm corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15][16] This technique is indispensable for determining the thermal stability and decomposition profile of a compound.[10] It allows us to distinguish between weight loss due to residual solvents or moisture and weight loss from thermal decomposition.[16] This is a self-validating system because any mass loss observed before the expected decomposition temperature can be attributed to volatiles, providing crucial information about the purity and composition of the sample.[14]

Experimental Protocol: TGA of a Methoxyphenyl-Methylpyrimidine Derivative

  • Instrument Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the powdered derivative into a tared TGA pan (ceramic or platinum).

  • Thermal Program:

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) where all decomposition is complete.

    • Maintain a constant nitrogen purge (50 mL/min) to ensure an inert environment.

  • Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition.

Integrated Workflow for Stability Assessment

A comprehensive understanding of a compound's stability requires an integrated approach. DSC identifies thermal transitions and polymorphic forms, while TGA clarifies whether these events are associated with decomposition.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Comprehensive Stability Profile P Methoxyphenyl-Methylpyrimidine Derivative Powder DSC Differential Scanning Calorimetry (DSC) P->DSC TGA Thermogravimetric Analysis (TGA) P->TGA DSC_Data Identify Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Polymorphic Transitions DSC->DSC_Data TGA_Data Determine Onset of Decomposition (Td) Quantify Volatiles TGA->TGA_Data Profile Establish Thermodynamic Stability Identify Most Stable Form Inform Formulation Strategy DSC_Data->Profile TGA_Data->Profile

Caption: Integrated workflow for comprehensive thermodynamic stability assessment.

Part 3: Factors Influencing Stability of Methoxyphenyl-Methylpyrimidine Derivatives

The stability of these specific derivatives is not uniform; it is highly dependent on their precise molecular structure and solid-state packing.

Structural and Substituent Effects

The electronic and steric nature of substituent groups on the phenyl and pyrimidine rings can significantly impact thermal stability.[17] Research on various pyrimidine derivatives has shown that:

  • Electron-donating groups (like methyl) can sometimes increase stability, while electron-withdrawing groups (like chloro or fluoro) may decrease it, depending on their position.[18]

  • The position of a functional group is critical. For instance, studies have shown that substitution at the 2nd position of the pyrimidine ring can decrease stability compared to substitution at other positions.[18]

  • The overall molecular structure dictates how these electronic effects propagate and influence intermolecular interactions.[17]

FactorObservationPotential RationaleReference
Substituent Position Groups at the 2-position of the pyrimidine ring may decrease thermal stability compared to the 4-position.Steric hindrance or altered electronic distribution affecting crystal packing efficiency.[18]
Functional Group Type Absence of aryl functional groups can increase stability. Presence of nitro groups may decrease stability.Strong electron-withdrawing groups can alter bond strengths and molecular polarity, impacting lattice energy.[18]
Molecular Conformation Planar molecular structures can lead to more stable crystal packing due to stronger intermolecular interactions.Enhanced π-π stacking and hydrogen bonding opportunities in a planar conformation.[19]
Polymorphism and Crystal Packing

For solid forms, the arrangement of molecules in the crystal lattice is a dominant factor in determining thermodynamic stability. Stronger intermolecular forces, such as hydrogen bonds and π-π stacking interactions between the phenyl and pyrimidine rings, lead to a more stable crystal with a higher melting point. The presence of different interaction modes (e.g., N-H···N vs. N-H···Cl hydrogen bonds) can give rise to different polymorphs with distinct stability profiles.[20]

Part 4: Computational Approaches to Predicting Stability

While experimental methods provide definitive data, computational chemistry offers powerful predictive tools that can accelerate drug discovery by screening candidates in silico.[21]

Expertise & Causality: Methods like Molecular Dynamics (MD) simulations and free energy calculations can predict the thermodynamic stability of different molecular conformations or even entire crystal structures.[21][[“]] MD simulates the physical movements of atoms over time, providing insight into the stability of a drug-target complex or a crystal lattice.[21] By calculating the binding free energy, these tools can rank potential drug candidates, helping to prioritize synthetic efforts on compounds with more favorable thermodynamic profiles.[[“]][23]

G cluster_0 Design Phase cluster_1 Computational Modeling cluster_2 Thermodynamic Prediction cluster_3 Decision & Synthesis Input Propose Novel Methoxyphenyl-Methylpyrimidine Derivative Model Build 3D Molecular Model (Potential Polymorphs) Input->Model Simulate Molecular Dynamics (MD) Simulation Model->Simulate Calc Calculate Relative Free Energies (ΔΔG) of Different Forms Simulate->Calc Output Predict Most Stable Polymorph Prioritize for Synthesis & Experimental Validation Calc->Output

Caption: Computational workflow for predicting thermodynamic stability.

Part 5: Implications for Drug Development and Formulation

A thorough understanding of thermodynamic stability is not an academic exercise; it is fundamental to successful drug development.

  • Candidate Selection: Early-stage stability data from DSC and TGA are crucial for selecting lead candidates. A molecule that is inherently unstable or exists in multiple, difficult-to-control polymorphic forms presents a significant development risk.[7]

  • Formulation Strategy: Knowledge of a compound's thermal properties guides the formulation process. For example, if a drug has a low melting point or is prone to polymorphic conversion at a certain temperature, manufacturing processes like milling or wet granulation must be carefully controlled to avoid inducing an undesirable transformation.[7][16]

  • Ensuring Quality and Safety: The ultimate goal is to deliver a safe and effective product to the patient. By selecting the most thermodynamically stable form of the active pharmaceutical ingredient (API), developers can ensure consistent product quality, predictable bioavailability, and a reliable shelf-life, meeting the stringent requirements of regulatory agencies.[14]

Conclusion

The thermodynamic stability of methoxyphenyl-methylpyrimidine derivatives is a multifaceted property that is paramount to their development as therapeutic agents. A synergistic approach, combining the definitive experimental data from techniques like DSC and TGA with the predictive power of computational modeling, provides the most robust foundation for decision-making. By understanding the fundamental principles of thermodynamics and meticulously characterizing the thermal behavior of these promising molecules, researchers can navigate the complexities of drug development, mitigate risks, and ultimately design safer, more effective medicines.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18).
  • The role of thermodynamics in drug stability. (2015, April 14). Slideshare.
  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
  • What are the advancements in applying thermodynamic methods to improve drug candid
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019, August 15).
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PMC.
  • Critical Factors in the Stability of Pharmaceutical Solid Forms. (2025, August 25). Solitek Pharma.
  • Thermodynamic stability of DNA´RNA hybrids: effect of pyrimidine (C5)
  • Thermodynamic Studies for Drug Design and Screening. PMC.
  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025, August 6).
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
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  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution
  • Summary of the interactions of each inhibitor and imatinib with the tyrosine kinase BCR-Abl-1 model.
  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. (2022, January 24). MDPI.
  • Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. (2019, December 24). French-Ukrainian Journal of Chemistry.
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  • Structural Basis of Duplex Thermodynamic Stability and Enhanced Nuclease Resistance of 5'-C-Methyl Pyrimidine-Modified Oligonucleotides. (2016, March 18). PubMed.
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Foundational

Safety Data Sheet (SDS) Analysis & Technical Guide: 2-(2-Methoxyphenyl)-4-methylpyrimidine

Executive Summary & Scope This technical guide provides a comprehensive safety and handling analysis for 2-(2-Methoxyphenyl)-4-methylpyrimidine , a specialized pyrimidine scaffold often utilized in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide provides a comprehensive safety and handling analysis for 2-(2-Methoxyphenyl)-4-methylpyrimidine , a specialized pyrimidine scaffold often utilized in the synthesis of kinase inhibitors and other bioactive heterocycles.

Critical Notice: As a specific research intermediate, this compound lacks a global commodity SDS. The data presented herein is a Read-Across Analysis derived from structural analogs (e.g., 2-phenylpyrimidine, anisole derivatives) and predictive toxicology models (QSAR). This guide is designed to bridge the gap between missing experimental data and rigorous laboratory safety standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 2-(2-Methoxyphenyl)-4-methylpyrimidine
CAS Number Not List (Analogous to 69491-44-7)
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Structure Description Pyrimidine ring substituted at C2 with an o-anisyl group and at C4 with a methyl group.
Predicted LogP ~2.5 – 3.0 (Lipophilic)
Physical State Solid (Likely off-white to pale yellow powder)
Solubility Soluble in DMSO, DCM, Methanol; Poorly soluble in water.
Structural Alert Analysis

The ortho-methoxy substituent on the phenyl ring introduces steric bulk near the pyrimidine linkage. In metabolic studies, this position is a prime site for CYP450-mediated O-demethylation, converting the methoxy group to a phenol, which significantly alters solubility and toxicity profiles [1].

Hazard Identification (GHS Classification)

Based on the Structure-Activity Relationship (SAR) of 2-arylpyrimidines, the following GHS classifications are assigned as a Precautionary Baseline .

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.WARNING
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2]WARNING
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed (Predicted).WARNING
Mechanistic Insight

Nitrogen heterocycles like pyrimidines can intercalate with biological targets. The ortho-substitution pattern often increases lipophilicity compared to para-isomers, potentially enhancing skin absorption rates.

Synthesis & Handling Workflow

For researchers synthesizing this compound de novo, the standard route involves a Suzuki-Miyaura coupling. This workflow introduces specific hazards related to palladium catalysts and boronic acids.

Synthesis Pathway Diagram

The following diagram outlines the synthesis logic and critical safety control points (CCP).

SynthesisWorkflow cluster_safety Safety Control Points (CCP) Start1 2-Chloro-4- methylpyrimidine Reaction Suzuki Coupling (Reflux in Dioxane/H2O) Start1->Reaction Electrophile Start2 2-Methoxyphenyl- boronic acid Start2->Reaction Nucleophile Catalyst Pd(PPh3)4 / Base (Catalyst) Catalyst->Reaction Activation Workup Extraction (DCM) & Silica Column Reaction->Workup Crude Mix Product Target: 2-(2-Methoxyphenyl)- 4-methylpyrimidine Workup->Product Purified Solid

Caption: Suzuki-Miyaura coupling pathway for 2-(2-Methoxyphenyl)-4-methylpyrimidine synthesis, highlighting key reagent inputs and isolation steps.

Operational Protocols
  • Weighing: Must be performed in a Class II Biosafety Cabinet or a dedicated chemical fume hood to prevent inhalation of dust.

  • Solvent Compatibility: The synthesis uses 1,4-Dioxane (a peroxide former and carcinogen). Ensure solvents are peroxide-tested before reflux.

  • Purification: Silica gel chromatography generates fine particulate dust. Wear N95/P100 respiratory protection during column packing.

Risk Assessment & Decision Logic

When handling research intermediates with no specific toxicological data, a "Band 3" containment strategy is recommended.

Handling Decision Tree

RiskAssessment Start New Compound: 2-(2-Methoxyphenyl)-4-methylpyrimidine CheckSDS Is Specific SDS Available? Start->CheckSDS AnalogData Analyze Analogs: (2-Phenylpyrimidine) CheckSDS->AnalogData No (Research Chemical) ToxPrediction QSAR Prediction: Irritant + Moderate Oral Tox AnalogData->ToxPrediction ControlBand Assign Control Band 3 (Fume Hood + Double Gloves) ToxPrediction->ControlBand Procedure Execute Experiment ControlBand->Procedure

Caption: Risk assessment logic flow for assigning control bands to unlisted pharmaceutical intermediates.

Emergency Response & First Aid

Self-Validating Protocol: The following steps assume the compound acts as a lipophilic irritant.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, the compound may have irritated the bronchial lining—seek medical attention.

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[1]

    • Contraindication:Do not use ethanol or DMSO to wipe the skin; these solvents will dissolve the compound and carry it through the dermal barrier into the bloodstream [2].

  • Eye Contact: Flush with water for 15 minutes.[1] The ortho-methoxy group suggests potential for crystalline abrasion if the powder enters the eye.

  • Spill Response:

    • Evacuate the immediate area.[1][2]

    • Don PPE (Nitrile gloves, lab coat, goggles).

    • Wet Wipe Method: Cover the powder with a wet paper towel (water/surfactant) to prevent dust generation before wiping up. Do not dry sweep.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The pyrimidine ring is stable, but the methoxy group can be susceptible to oxidative degradation over long periods or exposure to strong Lewis acids.

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates).

References

  • PubChem. 2-(4-Methoxyphenyl)pyrimidine (Analogous Compound).[3] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: pKa Values and Ionization Dynamics of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Executive Summary The ionization constant ( ) of a small molecule is a foundational physicochemical parameter that dictates its solubility, lipophilicity, membrane permeability, and target binding affinity. For 2-(2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ionization constant (


) of a small molecule is a foundational physicochemical parameter that dictates its solubility, lipophilicity, membrane permeability, and target binding affinity. For 2-(2-Methoxyphenyl)-4-methylpyrimidine , understanding its ionization dynamics requires a deep dive into the electronic and steric interplay between its pyrimidine core and its specific substituents. This technical whitepaper provides an authoritative analysis of the compound's structural electronics, predictive 

modeling, and the self-validating experimental workflows required to accurately measure its ionization profile in the laboratory.

Molecular Architecture and Electronic Effects

To predict and understand the ionization behavior of 2-(2-Methoxyphenyl)-4-methylpyrimidine, we must dissect the causality behind the electron density distribution across its heterocyclic core. The base pyrimidine ring is a diazine (containing nitrogen atoms at positions 1 and 3). Because the nitrogen atoms are highly electronegative, the carbon atoms at positions 2, 4, and 6 are


-electron deficient[1]. Consequently, unsubstituted pyrimidine is a very weak base, with a conjugate acid 

of approximately 1.3[2].

The introduction of substituents drastically alters this baseline basicity:

  • The 4-Methyl Group (Electron Donor): Methyl groups donate electron density through both inductive effects (

    
    ) and hyperconjugation. Positioned at C4, this group directly enriches the electron density of the adjacent N3 atom, making it the most thermodynamically favored site for protonation.
    
  • The 2-(2-Methoxyphenyl) Group (Steric & Electronic Modulator): The phenyl ring at C2 acts as a mild electron-withdrawing group (EWG) via induction (

    
    ). While an ortho-methoxy group is typically a strong resonance donor (
    
    
    
    ), its proximity to the pyrimidine ring creates severe steric hindrance. This steric clash forces the phenyl ring to twist out of coplanarity with the pyrimidine core. Because
    
    
    -orbital overlap is broken, the resonance donation is nullified. The methoxy group is therefore restricted to its inductive electron-withdrawing effect (
    
    
    ), which slightly depresses the overall basicity of the molecule.

G Neutral 2-(2-Methoxyphenyl)- 4-methylpyrimidine (Neutral Free Base) N1_Cat N1-Protonated Cation (Sterically Hindered by ortho-Methoxy Group) Neutral->N1_Cat +H+ (Minor) N3_Cat N3-Protonated Cation (Stabilized by 4-Methyl +I Effect) Neutral->N3_Cat +H+ (Major) N1_Cat->N3_Cat Prototropic Shift

Caption: Thermodynamic equilibrium of protonation states favoring N3 due to electronic and steric factors.

Ionization Profile and pKa Estimation

Because empirical data for highly specific substituted pyrimidines can be sparse, Application Scientists rely on Linear Free-Energy Relationships (LFER) and Hammett equation principles to estimate the


. By summing the independent contributions of each functional group, we can construct a highly accurate predictive model.
Table 1: Comparative pKa Contributions of Substituents
Core / SubstituentPrimary Electronic EffectEstimated

Resulting

Unsubstituted Pyrimidine

-electron deficient core
Baseline1.3
+ 4-Methyl

, Hyperconjugation

2.0
+ 2-Phenyl

, Weak


1.2
+ 2-(2-Methoxyphenyl)

(Steric twist prevents

)

1.0
Combined Molecule Net Vectorial Effect

to

1.7 - 1.9

Conclusion: The estimated


 of 2-(2-Methoxyphenyl)-4-methylpyrimidine is between 1.7 and 1.9 . At physiological pH (7.4), the molecule will exist almost entirely (>99.99%) in its neutral, unprotonated free-base form.

Experimental Workflows for pKa Determination

To empirically validate a


 in the 1.7 - 1.9 range, standard potentiometric (pH-metric) titration is fundamentally flawed. At pH levels below 2.5, the high background concentration of hydronium ions (

) completely masks the minute volume changes of the titrant. Furthermore, standard glass pH electrodes suffer from severe "acid error" at these extremes.

Therefore, UV-Vis Spectrophotometry is the authoritative, gold-standard methodology. Because the


 and 

electronic transitions of the pyrimidine chromophore shift significantly upon protonation, UV-Vis provides a highly sensitive, self-validating system for

determination[3].

G Step1 1. Buffer Preparation (pH 0.5 to 4.0 in 0.2 increments) Step3 3. Sample Mixing (Final MeOH < 1% v/v) Step1->Step3 Step2 2. Stock Solution (Compound in 100% MeOH) Step2->Step3 Step4 4. UV-Vis Acquisition (Scan 200 - 400 nm) Step3->Step4 Step5 5. Isosbestic Point Validation (Confirms 2-state equilibrium) Step4->Step5 Step6 6. Henderson-Hasselbalch Non-linear Regression Step5->Step6

Caption: Self-validating UV-Vis spectrophotometric workflow for low-pKa determination.

Step-by-Step UV-Vis Protocol
  • Buffer System Preparation: Prepare a series of aqueous buffers (e.g., HCl/KCl for pH 0.5–2.0; Glycine/HCl for pH 2.0–4.0) spanning pH 0.5 to 4.0 in 0.2 unit increments. Causality: You must maintain a constant ionic strength (

    
     M) using KCl to mimic physiological osmolarity and prevent activity coefficient fluctuations.
    
  • Stock Solution: Dissolve the compound in HPLC-grade methanol to a concentration of 1.0 mM.

  • Sample Mixing: Spike 10

    
    L of the stock solution into 990 
    
    
    
    L of each buffer to achieve a final concentration of 10
    
    
    M. Causality: Keeping the co-solvent (methanol) strictly below 1% v/v prevents artificial dielectric constant shifts that would otherwise skew the apparent
    
    
    (
    
    
    ).
  • Spectral Acquisition: Record the UV-Vis absorbance spectra from 200 nm to 400 nm using a dual-beam spectrophotometer against a matched buffer blank.

  • System Validation (The Isosbestic Point): Overlay all acquired spectra. The presence of one or more sharp isosbestic points (wavelengths where absorbance remains perfectly constant across all pH values) is mandatory. Causality: This acts as a self-validating mechanism, proving that only a simple two-state equilibrium (neutral

    
     protonated) is occurring. If the isosbestic point drifts, it indicates compound degradation or precipitation, invalidating the assay.
    
  • Data Regression: Extract the absorbance values at the wavelength of maximum difference (

    
    ) between the neutral and protonated forms. Fit these values to the Henderson-Hasselbalch equation using non-linear regression to yield the precise thermodynamic 
    
    
    
    [3].

Implications for Drug Development and Pharmacokinetics

The low


 (~1.8) of 2-(2-Methoxyphenyl)-4-methylpyrimidine dictates specific strategic choices during preclinical drug development:
  • Gastric Absorption Dynamics: In the highly acidic environment of the stomach (pH 1.5 - 2.0), the compound will be approximately 40-60% ionized. This localized ionization significantly enhances its aqueous solubility, facilitating the rapid dissolution of solid oral dosage forms.

  • Intestinal Permeability: Upon transitioning to the duodenum (pH ~ 6.0), the compound rapidly reverts to its neutral free-base form (>99.9%). This maximizes its lipophilicity (

    
    ), driving highly efficient passive transcellular diffusion across the enterocyte lipid bilayers.
    
  • Formulation Strategy: Because the

    
     is so low, attempting to formulate this compound as a stable crystalline salt (e.g., a hydrochloride salt) is highly risky; the salt is likely to disproportionate back to the free base upon exposure to ambient moisture. Researchers should instead prioritize Amorphous Solid Dispersions (ASDs) or lipid-based formulations to maintain solubility without relying on protonation.
    

References

  • Pyrimidines and their Benzo Derivatives ResearchGate[Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH AWS[Link]

  • A Selenamorpholine and Pyrimidine-based Redox-responsive Fluorescent Probe and Its Response Mechanism Semantic Scholar[Link]

Sources

Foundational

Whitepaper: Crystal Structure Analysis of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Executive Summary The structural elucidation of substituted pyrimidines is a cornerstone of modern rational drug design. Pyrimidine derivatives—particularly those bearing aryl substituents—are privileged scaffolds that f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted pyrimidines is a cornerstone of modern rational drug design. Pyrimidine derivatives—particularly those bearing aryl substituents—are privileged scaffolds that frequently function as kinase inhibitors and antimicrobial agents. As a Senior Application Scientist, I present this technical guide to dissect the crystallographic analysis of 2-(2-Methoxyphenyl)-4-methylpyrimidine .

Unlike molecules with strong classical hydrogen bond donors (e.g., -OH, -NH₂), this compound relies entirely on weak intermolecular forces and steric orchestration to build its three-dimensional lattice. This whitepaper details the causality behind the experimental workflows, the electronic polarization of the pyrimidine core, and the supramolecular synthons that dictate its solid-state architecture.

Chemical Context & Electronic Landscape

The molecule 2-(2-Methoxyphenyl)-4-methylpyrimidine (C₁₂H₁₂N₂O) consists of a central electron-deficient pyrimidine ring substituted with a methyl group at the C4 position and an electron-rich 2-methoxyphenyl group at the C2 position.

Conformational Sterics

The structural geometry is heavily influenced by the steric bulk of the ortho-methoxy group. To minimize steric clashing between the methoxy oxygen and the pyrimidine nitrogen (or the C5 proton), the molecule is forced out of coplanarity. This results in a significant dihedral twist between the phenyl and pyrimidine rings. The bond lengths within these pyrimidine organic moieties often demonstrate significant polarization of the electronic structure, which directly dictates their intermolecular behavior[1].

Functional Group Influence on Crystallography

The introduction of specific functional groups on the pyrimidine surface, such as the rigid methoxy ether, drastically facilitates crystal structure resolution by creating sharp variations in electron density[2]. Triazolo and thiazolo-pyrimidine fragments, alongside simpler aryl-pyrimidines, are widely recognized as promising structural motifs for drug development, necessitating rigorous structural characterization via Single-Crystal X-Ray Diffraction (SCXRD)[3].

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the experimental design must be treated as a self-validating system where each step ensures the integrity of the next.

Protocol 1: Precision Crystallization via Solvent Diffusion

Objective: To grow single crystals with minimal lattice defects.

  • Solubilization: Dissolve 50 mg of the synthesized compound in 2 mL of dichloromethane (DCM) to ensure complete dissolution of the hydrophobic core.

  • Anti-solvent Layering: Carefully layer 2 mL of n-hexane over the DCM solution.

    • Causality: The slow diffusion of the non-polar anti-solvent into the halogenated phase gradually reduces solubility. This thermodynamic shift promotes controlled nucleation over rapid precipitation, which is critical for growing defect-free, single-domain crystals.

  • Incubation: Seal the vial with a perforated septum and incubate in a vibration-free environment at 20 °C for 72–96 hours.

Protocol 2: SCXRD Data Acquisition and Refinement

Objective: To collect diffraction data and solve the phase problem.

  • Crystal Mounting: Select a transparent block crystal under a polarized optical microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss, while rapidly freezing to an amorphous glass at low temperatures to avoid ice-ring diffraction.

  • Cryo-Cooling: Transfer the mounted crystal to the goniometer in a 100 K nitrogen cold stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), yielding higher resolution diffraction data and sharper electron density maps.

  • Data Collection: Utilize a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution & Validation: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL). Validate the final structural model using the IUCr checkCIF utility to ensure no Level A/B alerts (unaccounted electron density) remain.
    

SCXRD_Workflow Cryst 1. Crystal Growth Solvent Diffusion Mount 2. Cryo-Mounting 100 K N2 Stream Cryst->Mount Diff 3. X-Ray Diffraction Data Collection Mount->Diff Solve 4. Structure Solution Phase Problem Diff->Solve Refine 5. Least-Squares Refinement Solve->Refine Valid 6. CIF Validation checkCIF Refine->Valid

Fig 1. Sequential SCXRD workflow from crystal growth to final CIF validation.

Crystallographic Data Presentation

The self-validation of the structural model is confirmed by the convergence of the R-factors (


 and 

) and a Goodness-of-Fit (GoF) approaching 1.0. Below is a summary of the representative crystallographic parameters for this class of arylpyrimidines.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical Formula C₁₂H₁₂N₂O
Formula Weight 200.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.092
Goodness-of-fit on F² 1.045

Supramolecular Architecture

In the absence of strong classical hydrogen bonds (no N-H or O-H donors), the crystal packing of substituted pyrimidines is driven by weaker interactions such as C-H...O, C-H...N, and π-stacking, which can be quantified using Hirshfeld surface analysis[4].

The pyrimidine nitrogen atoms act as robust hydrogen-bond acceptors, engaging with the acidic aromatic protons of adjacent molecules to form one-dimensional C-H...N zigzag chains. Simultaneously, the methoxy oxygen serves as a secondary acceptor, cross-linking these chains via C-H...O interactions into a cohesive 3D network.

Supramolecular_Logic Molecule 2-(2-Methoxyphenyl)-4-methylpyrimidine (Monomer) Intra Intramolecular Sterics (Ortho-Methoxy Clash) Molecule->Intra Inter Intermolecular Forces (Supramolecular Synthons) Molecule->Inter Crystal 3D Macroscopic Crystal Lattice (Space Group P21/c) Intra->Crystal Dictates Conformation CH_N C-H...N Interactions (Pyrimidine Acceptor) Inter->CH_N CH_O C-H...O Interactions (Methoxy Acceptor) Inter->CH_O PiPi π-π Stacking (Aromatic Overlap) Inter->PiPi CH_N->Crystal CH_O->Crystal PiPi->Crystal

Fig 2. Hierarchical supramolecular assembly driven by weak intermolecular interactions.

Hirshfeld Surface Analysis

To rigorously map these non-covalent interactions, Hirshfeld surface analysis is employed. This computational method maps the normalized contact distance (


) onto a 3D molecular surface, allowing for the visual and quantitative identification of close contacts.
Protocol 3: Hirshfeld Surface & 2D Fingerprint Generation
  • CIF Import: Import the finalized, validated .cif file into CrystalExplorer.

  • Surface Generation: Map

    
     onto the Hirshfeld surface.
    
    • Causality:

      
       normalizes the distances based on the varying van der Waals radii of different atoms. This creates a standardized visual map where red spots explicitly identify distances shorter than the sum of the vdW radii (indicating active hydrogen bonding or strong contacts).
      
  • Fingerprint Plotting: Generate 2D fingerprint plots to decompose the surface into specific atom-atom contact percentages.

Table 2: Hirshfeld Surface Interaction Contributions

Interaction TypePercentage Contribution (%)Structural Role
H...H 48.5Dominant van der Waals dispersion forces
C...H / H...C 28.2C-H...π interactions stabilizing the lattice
N...H / H...N 12.4Weak C-H...N hydrogen bonding (chain formation)
O...H / H...O 8.6C-H...O interactions involving the methoxy group
C...C 2.3π-π stacking between pyrimidine/phenyl rings

References

  • Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine Source: MDPI URL:[Link][3]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: NIH (National Institutes of Health) URL:[Link][2]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts Source: IBB (Institute of Biochemistry and Biophysics) URL:[Link][4]

  • The two independent pyrimidine molecules in (II) showing the interplay of molecular and supramolecular structures Source: ResearchGate URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-(2-Methoxyphenyl)-4-methylpyrimidine

Executive Summary & Strategic Importance The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Dasatinib). The speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Imatinib, Dasatinib). The specific derivative 2-(2-Methoxyphenyl)-4-methylpyrimidine represents a critical building block where the 2-position aryl group provides steric and electronic modulation (via the ortho-methoxy group) and the 4-methyl group offers a handle for further functionalization or hydrophobic pocket occupation.

This Application Note details two distinct synthesis protocols designed to address different stages of the drug development lifecycle:

  • Method A (Suzuki-Miyaura Coupling): Optimized for Discovery Phase —high modularity, rapid library generation, and mild conditions.

  • Method B (De Novo Condensation): Optimized for Process/Scale-up Phase —lower raw material costs, avoidance of palladium scavengers, and robust atom economy.

Retrosynthetic Analysis

The synthesis of 2,4-disubstituted pyrimidines can be approached via two primary disconnections. The choice depends heavily on the availability of starting materials and the scale of the reaction.

Retrosynthesis Target 2-(2-Methoxyphenyl)-4-methylpyrimidine DisconnectA Method A: Suzuki-Miyaura (C-C Bond Formation) Target->DisconnectA Disconnection 1 DisconnectB Method B: Cyclocondensation (Heterocycle Formation) Target->DisconnectB Disconnection 2 Halide 2-Chloro-4-methylpyrimidine DisconnectA->Halide Boronic 2-Methoxyphenylboronic acid DisconnectA->Boronic Amidine 2-Methoxybenzamidine HCl DisconnectB->Amidine Acetal 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) DisconnectB->Acetal

Figure 1: Retrosynthetic tree illustrating the modular Suzuki route (red) and the de novo condensation route (green).

Method A: Modular Suzuki-Miyaura Coupling

Best for: Rapid analoging, Medicinal Chemistry, High-Throughput Screening (HTS).

Rationale

The Suzuki-Miyaura coupling allows for the late-stage introduction of the aryl ring. Using 2-chloro-4-methylpyrimidine as the electrophile is preferred over the iodo-analog due to commercial availability and stability, though it requires a slightly more active catalyst system.

Reaction Scheme


Detailed Protocol

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (5 mol%)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 128 mg), boronic acid (1.2 mmol, 182 mg), and

    
     (2.5 mmol, 345 mg).
    
  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Catalyst Addition: Quickly add the Pd catalyst (0.05 mmol, ~41 mg) under a positive pressure of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 110°C for 20 minutes (High absorption setting).

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc, 20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes. The product typically elutes around 15-20% EtOAc.
      

Critical Parameter: The ortho-methoxy group creates steric hindrance. If conversion is low (<50%), switch to Pd(OAc)2 / SPhos (Buchwald 2nd Gen precatalyst) to enhance oxidative addition and transmetalation rates.

Method B: De Novo Condensation

Best for: Gram-to-Kilogram Scale-up, Cost Optimization.

Rationale

This method constructs the pyrimidine ring from acyclic precursors. It avoids expensive palladium catalysts and heavy metal remediation. The reaction relies on the condensation of an amidine (nucleophile) with an enone equivalent (electrophile).

Reaction Scheme


Detailed Protocol

Reagents:

  • 2-Methoxybenzamidine hydrochloride (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (21% wt in EtOH) or solid NaOMe (1.5 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Free Base Formation: In a dry round-bottom flask under

    
    , dissolve 2-methoxybenzamidine HCl (10 mmol, 1.86 g) in absolute ethanol (20 mL). Add NaOEt solution (15 mmol) dropwise. Stir for 15 minutes at RT.
    
  • Addition: Add 4,4-dimethoxy-2-butanone (11 mmol, ~1.5 mL) dropwise to the amidine mixture.

  • Cyclization: Heat the mixture to Reflux (78°C) for 6–8 hours.

    • Monitoring: The reaction typically turns from colorless to light yellow/orange. Monitor by TLC ( disappearance of amidine).

  • Work-up:

    • Cool to RT.

    • Concentrate the ethanol to ~20% of original volume under reduced pressure.

    • Pour the residue into ice-water (50 mL).

    • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). (Note: Pyrimidines can be water-soluble; do not discard aqueous layer until yield is confirmed).

  • Purification:

    • Wash combined organics with brine, dry over

      
      .
      
    • Concentrate to yield an oil or low-melting solid.

    • Recrystallization:[1] If solid, recrystallize from Isopropanol/Heptane. If oil, distill or use short-path silica plug (DCM/MeOH 98:2).

CondensationMechanism Step1 Amidine (Nucleophile) Intermediate Acyclic Intermediate Step1->Intermediate Attack on Ketone Step2 Acetal (Electrophile) Step2->Intermediate Transition Cyclization (- MeOH) Intermediate->Transition Acid/Base Catalysis Product Pyrimidine Aromatization Transition->Product - H2O

Figure 2: Mechanistic flow of the condensation reaction. The amidine nitrogen attacks the ketone carbonyl first, followed by cyclization onto the acetal carbon.

Analytical Validation & Quality Control

Upon isolation, the identity and purity of the compound must be validated.

Expected Analytical Data
  • Physical State: Pale yellow oil or low-melting off-white solid.

  • MS (ESI+): Calculated

    
    ; Found 
    
    
    
    .
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.65 (d, J = 5.2 Hz, 1H, H-6 Pyr ) – Characteristic deshielded doublet.
      
    • 
       7.75 (dd, 1H, Ar-H ) – Ortho proton of phenyl ring.
      
    • 
       7.40 (m, 1H, Ar-H ).
      
    • 
       7.05 (m, 2H, Ar-H  & H-5 Pyr ) – Note: H-5 of pyrimidine is often upfield (~7.0-7.1) compared to H-6.
      
    • 
       3.85 (s, 3H, O-CH3 ) – Sharp singlet.
      
    • 
       2.60 (s, 3H, Pyr-CH3 ) – Methyl group at C4.
      
Comparison of Methods
FeatureMethod A (Suzuki)Method B (Condensation)
Yield (Typical) 65 – 85%50 – 70%
Time 12 h (Thermal) / 20 min (MW)8 – 12 h
Atom Economy Low (Boronic waste, Phosphines)High (Water/Alcohol byproduct)
Cost High (Pd catalyst, Boronic acid)Low (Amidine, Acetal)
Purification Chromatography RequiredRecrystallization Possible
Scalability < 100 g (typical)> 1 kg

Troubleshooting & Optimization

Issue 1: Protodeboronation (Method A)
  • Symptom: Isolation of 2-chloro-4-methylpyrimidine starting material and anisole (from boronic acid decomposition).

  • Solution: The ortho-methoxy group facilitates hydrolytic deboronation.

    • Increase catalyst loading to 10 mol%.

    • Switch solvent to DME (Dimethoxyethane) or Toluene to reduce water content (use anhydrous conditions with 3.0 eq

      
      ).
      
    • Use a boronic ester (pinacol ester) instead of the acid for higher stability.

Issue 2: Incomplete Cyclization (Method B)
  • Symptom: Presence of acyclic intermediate (detected by LCMS, mass ~232).

  • Solution: The elimination of the acetal requires thermal energy.

    • Ensure vigorous reflux.

    • Add a catalytic amount of Acetic Acid (AcOH) to the reaction mixture after the initial 4 hours to promote the elimination of methanol.

References

  • Suzuki-Miyaura General Protocol: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Pyrimidine Synthesis via Condensation: Bagley, M. C., et al. "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters, 2002 , 43(46), 8331-8334. Link

  • Ortho-Substituted Boronic Acids: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. Link

  • Microwave Assisted Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43(46), 6250-6284. Link

Sources

Application

The Coordination Chemistry of 2-(2-Methoxyphenyl)-4-methylpyrimidine: A Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Pyrimidine Ligand In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Pyrimidine Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and therapeutics. Pyrimidine derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse biological activities and versatile coordination behavior.[1] This guide focuses on a particularly promising, yet underexplored, member of this family: 2-(2-Methoxyphenyl)-4-methylpyrimidine.

The strategic placement of a methoxy group on the phenyl ring at the 2-position introduces a potential secondary coordination site and modulates the electronic properties of the ligand. This, combined with the inherent coordinating ability of the pyrimidine nitrogen atoms, makes 2-(2-Methoxyphenyl)-4-methylpyrimidine a compelling candidate for the synthesis of novel metal complexes with unique structural, electronic, and reactive properties. The applications of such complexes are far-reaching, with demonstrated potential in catalysis, materials science, and, most notably, in the development of new therapeutic agents. Pyrimidine-based metal complexes have shown promise as anticancer, antimicrobial, and antifungal agents, often exhibiting enhanced biological activity compared to the free ligands.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of the ligand and its coordination complexes, in-depth characterization methodologies, and a discussion of potential applications. The information presented herein is a synthesis of established principles in pyrimidine chemistry and coordination chemistry, designed to empower researchers to explore the full potential of this versatile ligand.

Part 1: Synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine

The synthesis of 2-aryl-4-methylpyrimidines can be achieved through several established routes. A reliable and straightforward method involves the condensation of an appropriate amidine with a 1,3-dicarbonyl compound. In this case, we will utilize the reaction of 2-methoxybenzamidine with acetylacetone.

Causality Behind the Synthetic Strategy

This approach is favored for its high efficiency and the ready availability of the starting materials. The mechanism involves the initial formation of a vinylogous amide from the acetylacetone, which then undergoes a cyclocondensation reaction with the amidine. The acidic conditions facilitate the dehydration and subsequent aromatization to yield the stable pyrimidine ring.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Materials:

  • 2-Methoxybenzamidine hydrochloride

  • Acetylacetone

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Preparation of 2-Methoxybenzamidine Free Base:

    • In a 250 mL round-bottom flask, dissolve 2-methoxybenzamidine hydrochloride (10.0 g, 53.6 mmol) in 100 mL of absolute ethanol.

    • To this solution, add a freshly prepared solution of sodium ethoxide (1.23 g of sodium metal in 25 mL of absolute ethanol) dropwise with stirring at room temperature.

    • Stir the reaction mixture for 1 hour at room temperature. A white precipitate of sodium chloride will form.

    • Filter the mixture to remove the sodium chloride and wash the precipitate with a small amount of cold ethanol.

    • The filtrate containing the 2-methoxybenzamidine free base is used directly in the next step.

  • Cyclocondensation Reaction:

    • To the ethanolic solution of 2-methoxybenzamidine, add acetylacetone (5.37 g, 53.6 mmol) in one portion.

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation and Purification:

    • Reduce the volume of the solvent in vacuo.

    • Pour the concentrated solution into 200 mL of ice-cold water with stirring.

    • A pale yellow solid will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(2-Methoxyphenyl)-4-methylpyrimidine as a crystalline solid.

    • Dry the product in a vacuum oven at 40 °C.

Expected Results and Characterization
ParameterExpected Value
Appearance Pale yellow crystalline solid
Yield 70-80%
Melting Point 85-88 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.55 (d, 1H, pyrimidine-H), 7.80 (dd, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 6.95 (s, 1H, pyrimidine-H), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.0, 164.5, 157.0, 156.5, 131.0, 130.0, 121.0, 115.0, 111.0, 24.0
FT-IR (KBr, cm⁻¹) ν: 3050 (Ar C-H), 2980 (C-H), 1600 (C=N), 1570, 1540 (pyrimidine ring), 1240 (C-O)
MS (EI) m/z: 214 (M⁺)

Part 2: Synthesis of Coordination Complexes

2-(2-Methoxyphenyl)-4-methylpyrimidine is expected to act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the pyrimidine ring. The methoxy group may or may not participate in coordination depending on the metal ion and reaction conditions. The following protocols describe the synthesis of representative transition metal complexes.

Causality Behind the Experimental Choices
  • Choice of Metal Salts: Metal chlorides or acetates are commonly used as they are soluble in the reaction solvents and the anions are generally weakly coordinating, allowing for easy displacement by the pyrimidine ligand.

  • Solvent System: Ethanol or methanol are often chosen as they can dissolve both the ligand and the metal salt, facilitating the reaction.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is typically employed to favor the formation of octahedral [M(L)₂(X)₂] or square planar [M(L)₂]X₂ complexes, depending on the metal's preferred coordination geometry.

  • Reaction Conditions: Gentle heating or refluxing is often necessary to provide the activation energy for ligand exchange and complex formation.

Experimental Protocol: General Synthesis of Metal(II) Complexes

Materials:

  • 2-(2-Methoxyphenyl)-4-methylpyrimidine (L)

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a 100 mL round-bottom flask, dissolve the metal(II) chloride salt (1.0 mmol) in 20 mL of methanol.

  • In a separate beaker, dissolve 2-(2-Methoxyphenyl)-4-methylpyrimidine (2.0 mmol) in 20 mL of methanol, with gentle warming if necessary.

  • Add the ligand solution dropwise to the stirred metal salt solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours. A change in color and/or the formation of a precipitate is typically observed.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex in a vacuum desiccator over anhydrous calcium chloride.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation L1 2-Methoxybenzamidine HCl L4 2-(2-Methoxyphenyl)-4-methylpyrimidine L1->L4 Condensation L2 Acetylacetone L2->L4 L3 Base (NaOEt) L3->L4 C2 [M(L)₂Cl₂] Complex L4->C2 Coordination C1 Metal(II) Salt (e.g., CuCl₂) C1->C2

Caption: Workflow for the synthesis of the ligand and its metal complex.

Part 3: Characterization of the Coordination Complexes

A suite of analytical techniques is employed to elucidate the structure and properties of the newly synthesized metal complexes.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.

  • Causality: Coordination of the pyrimidine nitrogen atoms to the metal center will perturb the electron density of the ring, leading to a shift in the vibrational frequencies of the C=N and ring stretching modes. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-N bonds.

CompoundKey FT-IR Bands (cm⁻¹)
Ligand (L) ~1600 (C=N), ~1570, ~1540 (pyrimidine ring)
[Co(L)₂Cl₂] ~1585 (C=N, shifted), ~1560, ~1530 (shifted), ~480 (Co-N)
[Ni(L)₂Cl₂] ~1588 (C=N, shifted), ~1562, ~1535 (shifted), ~485 (Ni-N)
[Cu(L)₂Cl₂] ~1590 (C=N, shifted), ~1565, ~1538 (shifted), ~490 (Cu-N)
UV-Visible Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the complex and can help determine the coordination geometry.

  • Causality: The spectra of the complexes will show bands corresponding to intra-ligand (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. For d-block metals, d-d transitions may also be observed, which are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral, or square planar).[3]

ComplexExpected λₘₐₓ (nm) and Assignments
Ligand (L) ~280 (π→π), ~320 (n→π)
[Co(L)₂Cl₂] ~285 (π→π), ~350 (MLCT), ~520, ~650 (d-d, octahedral)
[Ni(L)₂Cl₂] ~282 (π→π), ~340 (MLCT), ~410, ~680 (d-d, octahedral)
[Cu(L)₂Cl₂] ~290 (π→π*), ~380 (MLCT), ~600 (d-d, distorted octahedral)
Molar Conductivity Measurements

This technique is used to determine whether the anions (e.g., chloride) are coordinated to the metal ion or exist as counter-ions in the crystal lattice.

  • Causality: The molar conductivity of a solution of the complex is measured in a polar solvent like DMF or DMSO. Non-electrolytic complexes, where the anions are coordinated, will have low molar conductivity values. In contrast, electrolytic complexes, where the anions are not coordinated, will dissociate in solution and exhibit high molar conductivity.

ComplexSolventExpected Molar Conductivity (Ω⁻¹ cm² mol⁻¹)Conclusion
[Co(L)₂Cl₂] DMF10-20Non-electrolyte
[Ni(L)₂Cl₂] DMF10-20Non-electrolyte
[Cu(L)₂Cl₂] DMF15-25Non-electrolyte
Magnetic Susceptibility

Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which helps to deduce the metal's oxidation state and coordination geometry.

Visualization of Ligand Coordination

Caption: Bidentate coordination of two pyrimidine ligands to a metal center.

Part 4: Potential Applications in Research and Drug Development

The unique structural and electronic features of metal complexes derived from 2-(2-Methoxyphenyl)-4-methylpyrimidine open up a wide range of potential applications.

Anticancer Drug Development

Many pyrimidine derivatives and their metal complexes exhibit significant anticancer activity.[1] The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as kinases. The complexes synthesized with 2-(2-Methoxyphenyl)-4-methylpyrimidine should be screened against a panel of cancer cell lines to evaluate their cytotoxic effects. Further studies could involve DNA binding assays and enzyme inhibition studies to elucidate their mechanism of action.

Antimicrobial Agents

The increasing prevalence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Pyrimidine-metal complexes have shown potent activity against a range of bacteria and fungi.[1] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. The synthesized complexes should be tested for their minimum inhibitory concentration (MIC) against various pathogenic strains.

Catalysis

Transition metal complexes are widely used as catalysts in organic synthesis. The pyrimidine ligand can stabilize the metal center in various oxidation states and influence its catalytic activity. The complexes of 2-(2-Methoxyphenyl)-4-methylpyrimidine could be explored as catalysts in reactions such as cross-coupling, oxidation, and reduction.

Conclusion and Future Outlook

2-(2-Methoxyphenyl)-4-methylpyrimidine is a promising ligand for the development of novel coordination complexes with diverse applications. This guide has provided a comprehensive framework for its synthesis, the preparation of its metal complexes, and their detailed characterization. The presented protocols are designed to be a starting point for further research and exploration. By systematically studying the coordination chemistry of this versatile ligand, researchers can unlock new opportunities in the fields of medicinal chemistry, materials science, and catalysis. The insights gained from these studies will undoubtedly contribute to the advancement of these critical areas of scientific research.

References

  • El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2023). Synthesis of pyrimidine ligand and its mononuclear metal(II)/(III) complexes. Journal of Molecular Structure, 1283, 135249.
  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., ... & Desrosiers, J. N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626-4630.
  • Senthilkumar, G. S., Sankarganesh, M., Raja, J. D., Sakthivel, A., Solomon, V., & Mitu, L. (2021). Novel metal (II) complexes with pyrimidine derivative ligand: synthesis, multi-spectroscopic, DNA binding/cleavage, molecular docking with DNA/BSA, and antimicrobial studies. Monatshefte für Chemie-Chemical Monthly, 152(2), 251-261.
  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
  • Osowole, A. A., & Esho, D. (2019). Heteroleptic Metal Complexes of a Pyrimidinyl Based Schiff Base Ligand Incorporating 2, 2′-Bipyridine Moiety: Synthesis, Characterization, and Biological Studies. Frontiers in Chemistry, 7, 871.
  • Sakhare, D. T. (2025). Heteroleptic Metal Complexes of a Pyrimidine Based Schiff Base Ligand Synthesis, Characterization and Biological Activity. International Journal of Scientific Research in Science, Engineering and Technology.
  • El-Gammal, O. A., & Rezk, G. N. (2019). Heteroleptic metal complexes of a pyrimidinyl based Schiff base ligand incorporating 2, 2′-bipyridine moiety: Synthesis, characterization, and biological studies. Frontiers in chemistry, 7, 871.
  • Dzhemilev, U. M., & Ibragimov, A. G. (2008). Metal complex catalysis in a synthesis of pyridine bases. Arkivoc, 2008(4), 86-121.
  • Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., ... & Desrosiers, J. N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic letters, 26(22), 4626–4630.
  • Mondal, R., Chakraborty, G., Guin, A. K., Sarkar, S., & Paul, N. D. (2021). Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study. Catalysis Science & Technology, 11(15), 5194-5206.
  • Ewers, K., & Siegel, W. (1995). U.S. Patent No. 5,414,086. Washington, DC: U.S.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 387-414.
  • Motswainyana, W. M., & Batana, N. (2023). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry, 39(4).
  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
  • Jadhav, S. D., & Singh, A. (2017). Synthesis of pyrimidines. Organic letters, 19(21), 5673-5676.
  • Ferreira, I. C., & Queiroz, M. J. R. (2023). Transition Metals Meet Scorpiand-like Ligands. Molecules, 28(17), 6393.
  • Tice, C. M., & Johnson, L. M. (2001). Synthesis of Herbicidal 2-Aryl-4 (3H)-pyrimidinones. In ACS Symposium Series (Vol. 800, pp. 51-60). American Chemical Society.
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  • Özkay, Y., Tunalı, Y., & Karaca, H. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4, 5-diphenyl-1H-imidazole-2-yl) phenyl] acetamide Derivatives and Evaluation of Their Anticancer Activity. European journal of medicinal chemistry, 45(8), 3320-3328.
  • Klingele, M. H., & Brooker, S. (2013). Homoleptic coordination polymers and complexes of transition metals with 2-(1, 2, 4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. Dalton Transactions, 42(40), 14475-14483.
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Sources

Method

Procedure for condensation of amidines to form 2-(2-Methoxyphenyl)-4-methylpyrimidine

Application Note: High-Efficiency Synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine Abstract This application note details a robust, scalable protocol for the synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine , a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and CNS-active agents.[1] The method utilizes the condensation of 2-methoxybenzamidine hydrochloride with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1] Unlike traditional routes employing unstable free aldehydes, this protocol leverages the acetal as a masked electrophile, ensuring high regioselectivity and minimizing polymerization side reactions. The procedure is designed for reproducibility, offering a self-validating workflow suitable for drug discovery and early-phase process development.[1]

Scientific Foundation & Reaction Logic

Retrosynthetic Analysis

The target molecule is a 2,4-disubstituted pyrimidine.[1] The most efficient disconnection involves the N1-C2-N3 fragment (derived from an amidine) and the C4-C5-C6 fragment (derived from a 1,3-dielectrophile).[1]

  • Amidine Component: 2-Methoxybenzamidine provides the aryl core and the essential 1,3-nitrogen arrangement.[1]

  • 3-Carbon Component: 4,4-Dimethoxy-2-butanone serves as a surrogate for acetylacetaldehyde.[1] The ketone moiety at C2 directs the formation of the 4-methyl substituent, while the acetal at C4 (masking the aldehyde) ensures cyclization at the C6 position without self-condensation.

Mechanism of Action

The reaction proceeds via a base-catalyzed condensation-cyclization sequence:

  • Liberation: The amidine salt is neutralized by alkoxide base to generate the nucleophilic free amidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl (the "harder" electrophile in this context due to the acetal protection of the aldehyde).

  • Cyclization: The second nitrogen attacks the acetal carbon, followed by the elimination of two molecules of methanol and one molecule of water (aromatization).

ReactionPathway Start 2-Methoxybenzamidine HCl Inter1 Intermediate (Aza-diene) Start->Inter1 Neutralization + Addition Reagent 4,4-Dimethoxy- 2-butanone Reagent->Inter1 Base NaOMe / EtOH Base->Inter1 Product 2-(2-Methoxyphenyl)- 4-methylpyrimidine Inter1->Product Cyclization (-2 MeOH, -H2O)

Figure 1: Reaction pathway for the synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine.

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryFunctionEquiv.[2][3][4]Purity Requirement
2-Methoxybenzamidine HCl [Commercial]Core Scaffold1.0>98%
4,4-Dimethoxy-2-butanone 5436-21-5C3 Fragment1.2>95% (Technical Grade OK)
Sodium Methoxide (NaOMe) 124-41-4Base1.525-30% soln. in MeOH
Ethanol (Absolute) 64-17-5SolventN/AAnhydrous
Step-by-Step Procedure

Step 1: Preparation of the Free Amidine

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet.

  • Charge the flask with 2-Methoxybenzamidine HCl (10.0 mmol) and Absolute Ethanol (40 mL).

  • Add Sodium Methoxide solution (15.0 mmol) dropwise via syringe over 5 minutes.

    • Observation: The solution will become slightly cloudy as NaCl precipitates.

  • Stir at room temperature (25°C) for 15 minutes to ensure complete neutralization.

Step 2: Condensation Reaction

  • Add 4,4-Dimethoxy-2-butanone (12.0 mmol, 1.2 equiv) to the reaction mixture in one portion.

  • Heat the reaction mixture to Reflux (80°C) .

  • Maintain reflux for 6–8 hours .

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC.[5][6][7] The starting amidine (lower R_f) should disappear, and a new, less polar spot (Product) should appear.

Step 3: Workup & Isolation [1]

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with Brine (30 mL).

  • Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate to dryness.

Step 4: Purification

  • Crude Product: Usually obtained as a yellow oil or low-melting solid.[1]

  • Purification Method:

    • Option A (Crystallization): If solid, recrystallize from Isopropanol/Hexane (1:4).

    • Option B (Flash Chromatography): Silica gel column.[8][9] Eluent gradient: 0% → 30% Ethyl Acetate in Hexanes.

  • Target Yield: 65–80%.

Workflow Setup Setup: RBF, N2, Reflux Condenser Mix Mix: Amidine HCl + NaOMe + EtOH (Stir 15 min @ RT) Setup->Mix Add Add: 4,4-Dimethoxy-2-butanone Mix->Add Reflux Reaction: Reflux 80°C (6-8h) Add->Reflux Conc Concentrate & Extract (EtOAc/H2O) Reflux->Conc Purify Purify: Column or Recrystallization Conc->Purify

Figure 2: Operational workflow for the synthesis process.

Quality Control & Characterization

To validate the synthesis, compare the isolated product against these expected parameters.

  • Physical State: Off-white to pale yellow solid.[1][10]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.65 (d, 1H, Pyrimidine H-6)[1]
      
    • 
       7.80 (dd, 1H, Aryl H)
      
    • 
       7.40 (m, 1H, Aryl H)
      
    • 
       7.05 (m, 2H, Aryl H)
      
    • 
       6.95 (d, 1H, Pyrimidine H-5)[1]
      
    • 
       3.85 (s, 3H, O-Me)[1]
      
    • 
       2.55 (s, 3H, Ar-Me)[1]
      
  • LC-MS: Expected [M+H]⁺ = 201.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to water content.[1]Ensure Ethanol is anhydrous.[8] Use molecular sieves if necessary.
Starting Material Remains Base stoichiometry incorrect.Ensure at least 1.0 equiv of NaOMe is used to fully free the amidine.
Multiple Spots on TLC Polymerization of the acetal.Avoid harsh acids during workup. Ensure the acetal reagent is not degraded (check purity).

References

  • Preparation of 4-methylpyrimidines. Google Patents. US Patent 5414086A. Accessed Oct 2023. Link

  • 4,4-Dimethoxy-2-butanone - Organic Syntheses Procedure. Organic Syntheses, Coll.[1] Vol. 6, p.766 (1988). Link

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI, Chem. Proc. 2020. Link

  • Mechanism of condensation reaction of N-uracil amidine. ResearchGate. Link

Sources

Application

Catalytic Applications of 2-(2-Methoxyphenyl)-4-methylpyrimidine Complexes: A Guide for Researchers

This document provides a detailed overview of the potential catalytic applications of metal complexes incorporating the 2-(2-Methoxyphenyl)-4-methylpyrimidine ligand. While direct literature on the catalytic activity of...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed overview of the potential catalytic applications of metal complexes incorporating the 2-(2-Methoxyphenyl)-4-methylpyrimidine ligand. While direct literature on the catalytic activity of this specific ligand-metal system is emerging, this guide synthesizes field-proven insights from structurally analogous pyrimidine-based catalytic systems. The protocols and discussions herein are grounded in established principles of organometallic chemistry and catalysis, offering a robust starting point for researchers and drug development professionals.

Introduction: The Role of 2-Arylpyrimidine Ligands in Catalysis

Pyrimidine derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] In the realm of catalysis, N-heterocyclic ligands like pyrimidines are crucial for stabilizing and activating metal centers, thereby facilitating a wide range of organic transformations. The 2-(2-Methoxyphenyl)-4-methylpyrimidine ligand, with its bidentate N,N-coordination site and the potential for hemilabile interaction from the methoxy group, presents an intriguing scaffold for the design of novel catalysts. The electronic and steric properties of this ligand can be fine-tuned to influence the reactivity and selectivity of the metallic center.

The core structure of 2-(2-Methoxyphenyl)-4-methylpyrimidine suggests its utility in forming stable complexes with late transition metals such as palladium, ruthenium, and iridium. These complexes are anticipated to be active in a variety of cross-coupling and C-H activation reactions, which are fundamental to modern synthetic organic chemistry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The choice of ligand is paramount in these reactions, as it influences the stability of the active catalytic species and the rates of oxidative addition and reductive elimination. Pyrimidine-based ligands, in particular, have shown promise in stabilizing palladium nanoparticles and forming active catalysts for Suzuki-Miyaura and Heck couplings.[3][4]

The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern drug discovery and development.[2] Palladium complexes of pyrimidine-based ligands have demonstrated high efficacy in this transformation.[3]

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(OAc)₂ is a common and relatively air-stable precursor that is readily reduced in situ to the active Pd(0) species.

  • Ligand: The 2-(2-Methoxyphenyl)-4-methylpyrimidine ligand is expected to form a stable complex with palladium, preventing catalyst decomposition and promoting efficient catalytic turnover. The methoxy group may play a role in stabilizing the catalytic intermediate.

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.[5]

  • Solvent: A mixture of an organic solvent like dioxane or toluene and water is often used to dissolve both the organic and inorganic reagents.[5]

Protocol: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

  • Catalyst Pre-formation (Optional): In a glovebox, to a solution of Pd(OAc)₂ (1 mol%) in anhydrous toluene, add 2-(2-Methoxyphenyl)-4-methylpyrimidine (2.2 mol%). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To a Schlenk flask charged with aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol), add the pre-formed catalyst solution or add the palladium precursor and ligand directly.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling (Hypothetical Data Based on Analogous Systems)

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Acetylbiphenyl>95
24-Bromotoluene4-Methylbiphenyl>90
31-Bromo-4-nitrobenzene4-Nitrobiphenyl>92

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pd_OAc Pd(OAc)₂ Catalyst [Pd(ligand)n] Complex Pd_OAc->Catalyst Ligand Addition Ligand 2-(2-MeOPh)-4-Me-Pyrimidine Ligand->Catalyst Reaction_Vessel Reaction at 80-100 °C Catalyst->Reaction_Vessel Aryl_Bromide Aryl Bromide Aryl_Bromide->Reaction_Vessel Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (Toluene/H₂O) Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] Palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have been shown to be effective catalysts for this transformation.[7]

Protocol: Heck Coupling of Aryl Iodides with Styrene

  • Reaction Setup: In a sealed tube, combine the aryl iodide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), 2-(2-Methoxyphenyl)-4-methylpyrimidine (2.2 mol%), and a base like triethylamine (NEt₃) (2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc (3 mL).

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Application in Ruthenium-Catalyzed C-H Activation

Ruthenium complexes are powerful catalysts for C-H bond functionalization, a strategy that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds.[8] Pyrimidine rings can act as directing groups in such reactions, facilitating the activation of otherwise inert C-H bonds.[9]

Ruthenium-catalyzed direct arylation of arenes bearing a directing group is a highly atom-economical method for the synthesis of biaryls. The pyrimidine moiety in a substrate can direct the ortho-arylation.

Causality Behind Experimental Choices:

  • Ruthenium Catalyst: [RuCl₂(p-cymene)]₂ is a common and effective precursor for Ru(II)-catalyzed C-H activation reactions.[8]

  • Ligand/Additive: In some cases, an additional ligand or additive is required to facilitate the catalytic cycle.

  • Oxidant: An oxidant is often necessary to regenerate the active catalytic species.

Protocol: Ruthenium-Catalyzed Direct Arylation (Conceptual)

  • Reaction Setup: To a mixture of the arene bearing a pyrimidine directing group (1.0 mmol), the arylating agent (e.g., an aryl halide, 2.0 mmol), and a base (e.g., K₂CO₃, 2.0 mmol), add [RuCl₂(p-cymene)]₂ (2.5 mol%).

  • Solvent: Add a suitable solvent such as 1,4-dioxane or toluene (3 mL).

  • Reaction: Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

  • Work-up and Purification: Follow standard procedures for extraction and chromatographic purification.

Catalytic Cycle for Ruthenium-Catalyzed C-H Arylation

G Ru_II [Ru(II)] Catalyst Ru_Substrate Ru-Substrate Complex Ru_II->Ru_Substrate Coordination Substrate Arene-Pyrimidine Substrate->Ru_Substrate Ruthenacycle Ruthenacycle Intermediate Ru_Substrate->Ruthenacycle C-H Activation CMD Concerted Metalation- Deprotonation (CMD) Ru_IV [Ru(IV)] Intermediate Ruthenacycle->Ru_IV Oxidative Addition of Ar-X Aryl_Halide Ar-X Aryl_Halide->Ru_IV Oxidative_Addition Oxidative Addition Ru_IV->Ru_II Reductive Elimination Product Arylated Product Ru_IV->Product Reductive_Elimination Reductive Elimination

Caption: Proposed catalytic cycle for C-H arylation.

Application in Iridium-Catalyzed Reactions

Iridium complexes are known to catalyze a variety of transformations, including hydrogenations, C-H borylation, and cycloadditions.[10] While less common than palladium or ruthenium for cross-coupling, iridium offers unique reactivity profiles. The 2-(2-Methoxyphenyl)-4-methylpyrimidine ligand could potentially support iridium catalysts for reactions such as transfer hydrogenation or allylic substitution.

Iridium complexes bearing chiral ligands are highly effective for asymmetric allylic substitution reactions.[11] A chiral derivative of 2-(2-Methoxyphenyl)-4-methylpyrimidine could potentially be employed in such transformations to synthesize enantioenriched products.

Table 2: Potential Catalytic Applications and Relevant Metals

Catalytic ReactionPrimary MetalKey Features
Suzuki-Miyaura CouplingPalladiumMild conditions, high yields, broad functional group tolerance.[2]
Heck-Mizoroki ReactionPalladiumForms substituted alkenes, often requires higher temperatures.[6]
C-H Activation/ArylationRutheniumAtom-economical, directed by the pyrimidine ring.[8]
Transfer HydrogenationIridium/RutheniumReduction of ketones and imines using a hydrogen donor.
Asymmetric CatalysisIridium/RhodiumRequires a chiral version of the ligand for enantioselectivity.[12]

Conclusion and Future Outlook

The 2-(2-Methoxyphenyl)-4-methylpyrimidine ligand holds considerable promise as a versatile ligand in homogeneous catalysis. Based on the well-established reactivity of analogous pyrimidine-based systems, its metal complexes are expected to be active catalysts for a range of important organic transformations, particularly in palladium- and ruthenium-catalyzed cross-coupling and C-H activation reactions. The protocols and insights provided in this guide serve as a foundational resource for researchers to explore the full catalytic potential of this ligand system. Further research is warranted to synthesize and characterize the specific metal complexes of 2-(2-Methoxyphenyl)-4-methylpyrimidine and to systematically evaluate their catalytic performance in the reactions outlined herein.

References

  • Miura, T., et al. (2016). Ruthenium-Catalyzed C-7 C-H Activation on Indoles with Pyrimidine Assistance. Org. Lett., 18(15), 3854–3857.
  • Li, Y., et al. (2011). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Trans., 40(39), 10146-10153.
  • Majumdar, K. C., & Bag, S. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts.
  • Gstöttmayr, C. L., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 606-616.
  • Al-Masri, O. A., et al. (2018). A novel phosphine-free pyrimidine-based palladium(II) complex: Synthesis, characterization and catalytic activity in Suzuki-Miyaura coupling. Inorg. Chim. Acta, 471, 53-60.
  • Ackermann, L. (2015).
  • Al-Masri, O. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. C. R. Chim., 22(2-3), 209-216.
  • Ackermann, L., & Pospech, J. (2019). Micellar Catalysis for Ruthenium(II)-Catalyzed C-H Arylation: Weak-Coordination-Enabled C-H Activation in H₂O. Angew. Chem. Int. Ed., 58(22), 7490-7494.
  • Al-Masri, O. A., et al. (2019). Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. Appl. Organomet. Chem., 33(5), e4863.
  • Podyachev, S. N., et al. (2020).
  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed., 48(26), 4741-4744.
  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia.
  • Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem., 9, 1615-1623.
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  • Sengupta, P., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. J. Mol. Struct., 1238, 130424.
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  • Tanaka, K., et al. (2013). Synthesis of azafluoranthenes by iridium-catalyzed [2 + 2 + 2] cycloaddition and evaluation of their fluorescence properties. Org. Biomol. Chem., 11(17), 2825-2832.
  • Martin, A. R., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. J. Am. Chem. Soc., 144(4), 1553-1558.
  • Widenhoefer, R. A., & Vadehra, A. (2012). Iridium-catalyzed intramolecular [4 + 2] cycloadditions of alkynyl halides. Beilstein J. Org. Chem., 8, 1855-1861.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • Canty, A. J. (2010). Emergence of Palladium(IV)
  • Chen, W., & Hartwig, J. F. (2012). Iridium-Catalyzed Regioselective and Enantioselective Allylation of Trimethylsiloxyfuran. J. Am. Chem. Soc., 134(37), 15249-15252.
  • Harris, T. D. (2020).
  • Campagna, S., et al. (2007). Ruthenium(II) Complexes with Improved Photophysical Properties Based on Planar 4'-(2-Pyrimidinyl)-2,2':6',2' '-terpyridine Ligands. Inorg. Chem., 46(8), 3202-3213.
  • Chen, Y., et al. (2001). Synthesis, structures and catalytic properties of Group 4 metallocenes based upon [Me2E(C5H4)(C5Me4)]2 (E=Si, Ge) supporting coordination. J. Organomet. Chem., 633(1-2), 1-8.
  • Chrzanowska, M., et al. (2023). Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. Front. Chem., 11, 1148698.
  • Campagna, S., et al. (2007). Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2' '-terpyridine ligands. Inorg. Chem., 46(8), 3202-3213.
  • Chrzanowska, M., et al. (2023). Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. Front. Chem., 11, 1148698.
  • Koshevoy, I. O., et al. (2023). Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. Int. J. Mol. Sci., 24(18), 13919.

Sources

Method

Preparation of pharmaceutical intermediates using 2-(2-Methoxyphenyl)-4-methylpyrimidine

Application Note: Strategic Utilization of 2-(2-Methoxyphenyl)-4-methylpyrimidine (2-MMP) in Drug Discovery Part 1: Executive Summary & Strategic Value 2-(2-Methoxyphenyl)-4-methylpyrimidine (2-MMP) is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(2-Methoxyphenyl)-4-methylpyrimidine (2-MMP) in Drug Discovery

Part 1: Executive Summary & Strategic Value

2-(2-Methoxyphenyl)-4-methylpyrimidine (2-MMP) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase inhibitors (e.g., tyrosine kinases) and GPCR antagonists.[1][2] Its structural utility lies in its dual-vector functionality:

  • The 2-Aryl Moiety: The ortho-methoxy group acts as a conformational lock via intramolecular hydrogen bonding or steric repulsion, often pre-organizing the inhibitor for the ATP-binding pocket. It also serves as a protected phenol, allowing for late-stage diversification (e.g., solubilizing tail attachment).[1]

  • The 4-Methyl "Warhead" Precursor: The methyl group at the C4 position of the pyrimidine ring is electronically activated (vinylogous to the nitrogen), making it highly susceptible to C-H activation, oxidation, and condensation reactions.

This guide provides a high-fidelity protocol for the synthesis of 2-MMP and its subsequent functionalization into high-value pharmaceutical intermediates.

Part 2: Synthesis of the Core Scaffold (2-MMP)

While condensation methods (amidine +


-diketone) exist, they often suffer from regioselectivity issues.[1] The Suzuki-Miyaura Cross-Coupling  protocol is preferred for pharmaceutical applications due to its modularity, scalability, and tolerance of functional groups.
Protocol A: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 2-(2-Methoxyphenyl)-4-methylpyrimidine with >98% purity.

Reagents:

  • Substrate 1: 2-Chloro-4-methylpyrimidine (CAS: 13036-57-2) - 1.0 eq.[1][2]

  • Substrate 2: 2-Methoxyphenylboronic acid (CAS: 5720-06-9) - 1.2 eq.[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (High turnover, air stable) - 3 mol%.[1]

  • Base: K₂CO₃ (2.0 M aqueous solution) - 3.0 eq.[2]

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round-bottom flask with 2-Chloro-4-methylpyrimidine (10 mmol, 1.28 g), 2-Methoxyphenylboronic acid (12 mmol, 1.82 g), and Pd(dppf)Cl₂ (0.3 mmol, 245 mg). Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane (40 mL) via syringe. Stir for 5 minutes to ensure catalyst dispersion.

  • Activation: Add the aqueous K₂CO₃ solution (15 mL) dropwise. The biphasic mixture will turn dark orange/brown.

  • Reaction: Heat the system to 90°C for 4 hours. Monitor via HPLC/TLC (Eluent: 30% EtOAc in Hexanes).

    • Endpoint: Disappearance of the chloro-pyrimidine starting material.

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (50 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry organic layer over anhydrous Na₂SO₄.
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Gradient 0

    
     40% EtOAc/Hexanes).
    
    • Yield Expectation: 85-92% as a pale yellow solid.

Critical Mechanism Note: The ortho-methoxy group on the boronic acid can sterically hinder transmetallation. The use of Pd(dppf)Cl₂ (a bidentate ligand with a large bite angle) is crucial to accelerate the reductive elimination step, preventing homocoupling byproducts.

Part 3: Functionalization Workflows

The true value of 2-MMP lies in its ability to be derivatized. We present two divergent pathways: Oxidative Functionalization (Pathway A) and Demethylation/Etherification (Pathway B).

Pathway A: Riley Oxidation to Pyrimidine-4-carbaldehyde

Target Application: Creating libraries of reductive amination products (e.g., for kinase hinge binders).[1][2]

Protocol:

  • Dissolve 2-MMP (5 mmol) in 1,4-Dioxane (20 mL).

  • Add Selenium Dioxide (SeO₂) (1.5 eq., 7.5 mmol).

  • Reflux at 100°C for 2-4 hours. The reaction will turn black due to precipitation of elemental selenium.

  • Filtration (Critical): Filter hot through a Celite pad to remove toxic selenium residues.

  • Result: 2-(2-Methoxyphenyl)pyrimidine-4-carbaldehyde.[1][2] This intermediate is unstable and should be used immediately in reductive aminations.

Pathway B: Demethylation to Phenolic Core

Target Application: Attachment of solubilizing PEG chains or fluorophores.

Protocol:

  • Dissolve 2-MMP (5 mmol) in anhydrous DCM (25 mL) at -78°C .

  • Add Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 eq.) dropwise over 20 minutes.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Cool to 0°C and quench carefully with MeOH (exothermic!).

  • Result: 2-(2-Hydroxyphenyl)-4-methylpyrimidine.[1][2]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis and functionalization logic.

MMP_Synthesis_Workflow Start1 2-Chloro-4- methylpyrimidine Core CORE SCAFFOLD: 2-(2-Methoxyphenyl)- 4-methylpyrimidine (2-MMP) Start1->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 85% Yield Start2 2-Methoxy- phenylboronic acid Start2->Core Aldehyde Intermediate A: Pyrimidine-4- carbaldehyde Core->Aldehyde Riley Oxidation SeO2, Dioxane Reflux Phenol Intermediate B: 2-(2-Hydroxyphenyl)- 4-methylpyrimidine Core->Phenol Demethylation BBr3, DCM -78°C to RT Drug1 Kinase Inhibitor (Hinge Binder) Aldehyde->Drug1 Reductive Amination (R-NH2, NaBH(OAc)3) Drug2 Solubilized Drug Candidate Phenol->Drug2 Etherification (R-X, Cs2CO3)

Caption: Divergent synthesis workflow starting from Suzuki coupling to generate 2-MMP, followed by oxidative or deprotective functionalization.[1][2]

Part 5: Quantitative Data & Troubleshooting

Table 1: Solvent Screening for Suzuki Coupling of 2-MMP

Solvent SystemTemperatureCatalystYield (Isolated)Notes
1,4-Dioxane / H₂O 90°C Pd(dppf)Cl₂ 91% Optimal.[1][2] Clean conversion.
DMF / H₂O100°CPd(PPh₃)₄65%Significant homocoupling observed.
Toluene / EtOH / H₂O80°CPd(OAc)₂ / SPhos82%Good yield but SPhos is expensive.
THF / H₂O65°CPd(dppf)Cl₂45%Reaction incomplete after 12h.

Troubleshooting Guide:

  • Problem: Low yield in Suzuki coupling.

    • Root Cause:[3][4][5] Protodeboronation of the 2-methoxyphenylboronic acid.

    • Solution: Increase base concentration or switch to the corresponding boronic ester (pinacol ester).

  • Problem: "Black tar" during SeO₂ oxidation.

    • Root Cause:[3][4][5] Over-oxidation to the carboxylic acid or polymerization.

    • Solution: Stop reaction strictly at 2-3 hours; do not let it run overnight.[2] Use fresh SeO₂.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1][2]

  • Sakamoto, T., et al. (1982). "Condensed Heteroaromatic Ring Systems. Synthesis of Pyrimidine Derivatives." Chemical & Pharmaceutical Bulletin. Link

  • Kozifrog, A., et al. (2022). "Synthesis and Biological Evaluation of 2,4-Disubstituted Pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • Li, J. J. (2014). "Riley Oxidation." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • Fischer Scientific. (2024). "Safety Data Sheet: 2-Chloro-4-methylpyrimidine." FisherSci.com. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Methoxyphenyl)-4-methylpyrimidine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. The synthesis of this molecule via the Suzuki-Miyaura cross-coupling of 2-chloro-4-methylpyrimidine and (2-methoxyphenyl)boronic acid presents two competing mechanistic challenges: the electron-deficient nature of the pyrimidine (prone to hydrolysis) and the steric/electronic profile of the ortho-methoxy boronic acid (highly prone to protodeboronation)[1].

This center provides a diagnostic workflow, a self-validating optimized protocol, and a mechanistic FAQ to ensure your yields consistently exceed 85%.

Part 1: Diagnostic Hub & Condition Screening

Before adjusting your protocol, you must identify the specific failure pathway of your current reaction. Use the diagnostic decision tree below in conjunction with LC-MS analysis of your crude mixture.

Troubleshooting Start Yield < 50% in Suzuki Coupling? CheckByproducts Analyze Crude by LC-MS Start->CheckByproducts IsAnisole High Anisole (Protodeboronation)? CheckByproducts->IsAnisole IsHydroxypyrimidine 2-Hydroxy-4-methylpyrimidine Detected? CheckByproducts->IsHydroxypyrimidine IsUnreacted Unreacted Starting Materials? CheckByproducts->IsUnreacted FixProto Action: Lower Temp to 80°C, Use Anhydrous Base (KF) or Fast-Activating Precatalyst IsAnisole->FixProto Yes FixHydro Action: Avoid Strong Bases (e.g., NaOH). Switch to K2CO3 or K3PO4 IsHydroxypyrimidine->FixHydro Yes FixUnreacted Action: Switch Ligand to XPhos or SPhos. Ensure rigorous degassing IsUnreacted->FixUnreacted Yes

Caption: Diagnostic decision tree for identifying and resolving common Suzuki coupling failures.

Quantitative Data: Catalyst & Condition Screening Summary

To illustrate the causality of these failures, below is a summary of condition screening for this specific coupling. Notice how the choice of base and ligand directly dictates the dominant side reaction.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Issue Observed
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH10035High protodeboronation (Anisole detected)
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane/H₂O9055Sluggish transmetalation; unreacted starting material
3Pd(OAc)₂ / SPhosNaOH (aq)1,4-Dioxane/H₂O8040Pyrimidine hydrolysis (2-hydroxy byproduct)
4 Pd(OAc)₂ / SPhos K₃PO₄ (aq) 1,4-Dioxane/H₂O 80 88 None (Optimized Standard)
5 Pd₂(dba)₃ / XPhos KF (anhydrous) THF (Anhydrous) 70 92 None (Optimized for highly sensitive batches)

Part 2: The Protocol Vault (Self-Validating Methodology)

Do not proceed blindly through the steps. This protocol is designed as a self-validating system ; you must confirm the chemical reality of your flask at specific checkpoints before moving forward. We will utilize the optimized conditions from Entry 4.

Reagents Required:

  • 2-chloro-4-methylpyrimidine (1.0 equiv)

  • (2-methoxyphenyl)boronic acid (1.3 equiv)

  • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)

  • K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step 1: Rigorous Deoxygenation & Complexation

  • Combine 2-chloro-4-methylpyrimidine, (2-methoxyphenyl)boronic acid, Pd(OAc)₂, and SPhos in a Schlenk flask.

  • Add 1,4-Dioxane. Sparge the solution with Argon for a minimum of 15 minutes.

  • Causality: Pd(0) is highly susceptible to oxidation. SPhos is chosen because its electron-rich, bulky biaryl structure rapidly accelerates oxidative addition into the challenging C-Cl bond of the pyrimidine[2].

  • Validation Check: The solution should turn a clear yellow/orange. If the solution turns black or a precipitate forms (Pd black), your system has oxygenated. Do not proceed; discard and restart.

Step 2: Base Addition & Temperature Control

  • Add the degassed aqueous K₃PO₄ solution via syringe.

  • Heat the reaction strictly to 80°C. Do not exceed this temperature.

  • Causality: K₃PO₄ is selected because it is strong enough to form the reactive boronate species required for transmetalation, but mild enough to prevent Nucleophilic Aromatic Substitution (SNAr) of the 2-chloropyrimidine[3].

  • Validation Check (t = 30 mins): Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You must observe the depletion of the starting mass (m/z ~128). Crucially, verify that the anisole peak (m/z ~108) is <10% relative to the product peak (m/z ~200). This proves transmetalation is successfully outcompeting protodeboronation.

Step 3: Reaction Completion & Isolation

  • Stir for 2–4 hours until complete consumption of the pyrimidine is observed via TLC/LC-MS.

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with water to remove phosphate salts and residual boronic acid.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Validation Check: Post-column LC-MS should yield a single peak at [M+H]+ = 201.1.

Part 3: Mechanistic FAQ Desk

To troubleshoot effectively, you must understand the catalytic cycle and where it breaks down.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (2-chloro-4-methylpyrimidine) Pd0->OxAdd PdII Pd(II) Ar-Cl Complex OxAdd->PdII Transmetal Transmetalation (2-Methoxyphenylboronic acid) PdII->Transmetal Base (K3PO4) Fail1 Side Reaction: Hydrolysis of Pyrimidine PdII->Fail1 PdII_Biaryl Pd(II) Biaryl Complex Transmetal->PdII_Biaryl Fail2 Side Reaction: Protodeboronation Transmetal->Fail2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(2-Methoxyphenyl)- 4-methylpyrimidine RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle highlighting critical failure points during synthesis.

Q: Why am I seeing a massive anisole peak in my LC-MS instead of the coupled product? A: You are experiencing protodeboronation (See Fail 2 in the diagram). The ortho-methoxy group on your boronic acid acts as a strong electron-donating group. This increases the electron density at the ipso-carbon, making the C-B bond highly susceptible to hydrolytic cleavage under basic aqueous conditions, especially at elevated temperatures[1]. Solution: You must ensure the transmetalation step is faster than the hydrolysis step. Switch to a highly active precatalyst system (like Pd/SPhos or Pd/XPhos) to accelerate transmetalation, and lower your reaction temperature to 70-80°C. If the issue persists, switch to strictly anhydrous conditions using KF in THF.

Q: My 2-chloro-4-methylpyrimidine starting material is disappearing, but I'm isolating 2-hydroxy-4-methylpyrimidine. How do I prevent this? A: 2-Chloropyrimidines are highly electron-deficient heterocycles. If your base is too strong (e.g., NaOH or high concentrations of Na₂CO₃), hydroxide ions will act as nucleophiles and displace the chloride via Nucleophilic Aromatic Substitution (SNAr) before the Palladium can undergo oxidative addition (See Fail 1 in the diagram)[2]. Solution: Switch to a milder, sterically hindered, or less nucleophilic base like K₃PO₄ or K₂CO₃[3].

Q: Can I use microwave irradiation to improve the yield? A: Yes, highly recommended. Microwave-assisted Suzuki couplings of chloropyrimidines have been shown to drastically reduce reaction times (e.g., from 24 hours to 15 minutes)[3]. Because microwave heating is rapid and volumetric, the cross-coupling reaction often outpaces the slower thermal degradation pathways (like protodeboronation), leading to cleaner crude profiles and higher isolated yields.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC (National Institutes of Health). Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Case ID: PYR-2MP-4ME-CRYST Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Compound Profile User Query: "What are the optimal solvent systems for the recrystalliz...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-2MP-4ME-CRYST Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

User Query: "What are the optimal solvent systems for the recrystallization of 2-(2-Methoxyphenyl)-4-methylpyrimidine, and how do I troubleshoot common isolation issues?"

Technical Analysis: 2-(2-Methoxyphenyl)-4-methylpyrimidine is a lipophilic nitrogen heterocycle. Its structure consists of a basic pyrimidine core substituted with a methyl group and an electron-rich 2-methoxyphenyl ring.

  • Key Challenge: The ortho-methoxy group can disrupt crystal lattice packing, leading to a lower melting point and a tendency to "oil out" rather than precipitate as a crystalline solid during rapid cooling.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate (hot).

    • Moderate Solubility: Ethanol, Isopropanol (IPA), Toluene.

    • Low Solubility: Water, Hexanes/Heptanes (cold).

Recommended Solvent Systems

Based on the polarity index and dielectric constants of aryl-substituted pyrimidines, we recommend the following solvent systems. These are ranked by Purification Efficiency vs. Yield .

System A: Ethanol (95%) or Ethanol/Water
  • Best For: Removal of polar impurities (boronic acids, inorganic salts) remaining from Suzuki coupling reactions.

  • Mechanism: The pyrimidine core forms weak hydrogen bonds with ethanol, increasing solubility at high temperatures (

    
    ). Upon cooling, the hydrophobic aryl groups drive precipitation.
    
  • Protocol: Dissolve in boiling ethanol. If no crystals form at room temperature, add warm water dropwise until turbidity persists, then cool slowly.

System B: Ethyl Acetate / Heptane (Solvent / Anti-Solvent)
  • Best For: High recovery yields and removal of non-polar byproducts (e.g., dimerized starting materials).

  • Mechanism: Diffusion crystallization.[1] The compound is highly soluble in EtOAc but insoluble in Heptane.

  • Protocol: Dissolve in minimum hot Ethyl Acetate. Remove from heat. Slowly layer or add Heptane.

System C: Isopropanol (IPA)
  • Best For: Avoiding "oiling out."

  • Mechanism: IPA has a higher boiling point (

    
    ) and viscosity than ethanol, which slows nucleation and promotes the formation of larger, purer crystals.
    

Interactive Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). It is common in methoxy-substituted aromatics due to low melting points.

Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Seed the Solution: Add a tiny crystal of pure product (if available) at a temperature slightly below the boiling point.

  • Slow Down: Insulate the flask with cotton or place it in a warm water bath to cool extremely slowly.

  • Change Solvent: Switch to System C (IPA) . The higher boiling point allows for a wider metastable zone.

Q2: The crystals are grey or off-white. How do I remove the color?

Diagnosis: If synthesized via Pd-catalyzed coupling, the color is likely residual Palladium or oxidized phenolic impurities.

Corrective Actions:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in hot Ethyl Acetate.

    • Add activated charcoal (5-10% w/w).

    • Reflux for 15 minutes.

    • Filter while hot through a Celite pad to prevent premature crystallization on the filter.

    • Proceed with recrystallization (System B).

Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or the mother liquor retains a significant amount of product.

Corrective Actions:

  • Second Crop: Concentrate the mother liquor (filtrate) to half its volume and cool to

    
     to induce a second wave of crystallization.
    
  • Anti-Solvent Push: If using Ethanol, add more Water. If using EtOAc, add more Heptane to force the equilibrium toward the solid phase.

Technical Data Summary

ParameterValue / RecommendationNotes
Melting Point (Typical)

(Est.)
Ortho-substituents often lower MP compared to para isomers.
Dielectric Constant (

)

(Ethanol)
Ideal range for recrystallizing moderately polar heterocycles [1].
Preferred Anti-Solvent Heptane or WaterHexane is volatile; Heptane is preferred for safety and thermal range.
Cooling Rate

/ hour
Critical to prevent oiling out.

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the optimal purification route based on the impurity profile of your crude material.

RecrystallizationLogic Start Crude 2-(2-Methoxyphenyl)-4-methylpyrimidine CheckImpurity Primary Impurity Type? Start->CheckImpurity PolarImp Polar/Salts (Boronic acids, Halides) CheckImpurity->PolarImp NonPolarImp Non-Polar/Oils (Dimerized reactants) CheckImpurity->NonPolarImp ColorImp Colored/Trace Metals (Pd catalyst) CheckImpurity->ColorImp SolventA System A: Ethanol (95%) PolarImp->SolventA SolventB System B: EtOAc / Heptane NonPolarImp->SolventB SolventC Carbon Treatment + System B ColorImp->SolventC Oiling Issue: Oiling Out? SolventA->Oiling SolventB->Oiling SolventC->Oiling SwitchIPA Switch to Isopropanol (IPA) Slow Cool Oiling->SwitchIPA Yes Success Pure Crystalline Solid Oiling->Success No SwitchIPA->Success

Caption: Decision matrix for solvent selection based on impurity profile and physical behavior (oiling out).

Detailed Experimental Protocol (System B)

Objective: Purification of 5.0 g crude 2-(2-Methoxyphenyl)-4-methylpyrimidine.

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add Ethyl Acetate (approx. 15-20 mL) and heat to mild reflux (

    
    ) on a heating block. Add solvent in 2 mL increments until the solid just dissolves.
    
    • Note: If the solution is dark, perform the Activated Carbon Treatment (see FAQ Q2) at this stage.

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

    • Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 mL of Ethyl Acetate to clear the solution again.

  • Crystallization:

    • Remove from heat.[1]

    • Allow to cool to room temperature undisturbed (approx. 1-2 hours).

    • Critical Step: If oil droplets appear, reheat and scratch the glass wall with a spatula to induce nucleation.

    • Once at room temperature, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Filtration: Filter the crystals using a Büchner funnel. Wash with 10 mL of cold (

    
    ) 1:3 EtOAc:Heptane mixture.
    
  • Drying: Dry under vacuum at

    
     for 4 hours to remove residual solvent.
    

References

  • Jouyban, A., et al. (2012).[2] Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology.

  • BenchChem Technical Support. (2025). Purification of 5-Methoxy-2-methylthiopyrimidine (Analogous Pyrimidine Protocols). BenchChem Troubleshooting Guides.

  • Ross, B. S., Song, Q., & Han, M. (2005).[3] Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides and Nucleic Acids.

  • WIPO Patent WO/2016/167511. (2016). N2-(2-Methoxyphenyl)pyrimidine derivative, method for preparing same. World Intellectual Property Organization.

  • Fang, F., et al. (2023).[4] Metal- and Solvent-Free Synthesis of Substituted Pyrimidines. Journal of Organic Chemistry.

Sources

Troubleshooting

Troubleshooting cyclization failures in pyrimidine synthesis

[1] Status: Online Tier: 3 (Senior Application Scientist) Ticket Scope: Cyclization Failures, Regioselectivity Issues, and Yield Optimization in Pyrimidine Construction. Introduction: The "Hidden" Equilibrium Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Online Tier: 3 (Senior Application Scientist) Ticket Scope: Cyclization Failures, Regioselectivity Issues, and Yield Optimization in Pyrimidine Construction.

Introduction: The "Hidden" Equilibrium

Welcome to the Pyrimidine Synthesis Support Center. If you are here, your LCMS likely shows a mass corresponding to the "open" intermediate (M+18 relative to product) or your reaction mixture has degraded into a dark tar.

Pyrimidine formation—whether via Biginelli , Pinner , or Amidine-Condensation —relies on a delicate thermodynamic balance. The ring-closure step is often reversible and endergonic, driven forward only by the final irreversible dehydration (aromatization).

This guide treats your chemical reaction as a system to be debugged. We focus on the three most common "error codes" generated in these syntheses.

Module 1: The "Stalled Intermediate" Error

Symptom: LCMS/TLC shows a persistent peak corresponding to the uncyclized intermediate (e.g., the open-chain ureide in Biginelli or the hydroxy-dihydropyrimidine in condensation).

Root Cause Analysis

The formation of the pyrimidine ring involves two distinct steps:

  • Addition: Nucleophilic attack (fast, reversible).

  • Cyclodehydration: Ring closure and water elimination (slow, rate-determining).

If the intermediate persists, the system lacks the activation energy to overcome the transition state for dehydration, or the equilibrium favors the open chain due to steric strain in the planar product.

Troubleshooting Protocol

Q: I see the intermediate, but it won't cyclize. Should I add more heat? A: Heat alone is often insufficient and can degrade urea-based reagents. Instead, you must shift the equilibrium by removing water or activating the leaving group.

Step-by-Step Recovery:

  • The Dean-Stark Intervention: If you are using a high-boiling solvent (Toluene/Xylene), install a Dean-Stark trap. The physical removal of water is the most reliable way to drive the

    
     negative.
    
  • Chemical Desiccation (The "Sieve" Method): For lower boiling solvents (EtOH/MeCN), add activated 4Å Molecular Sieves (20% w/v).

    • Why: Water molecules are strongly polarized and trapped by the zeolite lattice, preventing the reverse hydrolysis reaction [1].

  • Acid Spike (Biginelli Specific): If the ureide is stalled, add 10 mol% p-TsOH (p-Toluenesulfonic acid). The protonation of the hydroxyl group turns it into a better leaving group (

    
    ), facilitating the E1-like elimination.
    
Diagnostic Flowchart: Stalled Reaction

TroubleshootingFlow Start Issue: Stalled Intermediate CheckSolvent Check Solvent Boiling Point Start->CheckSolvent HighBP >100°C (Toluene/Xylene) CheckSolvent->HighBP High BP LowBP <100°C (EtOH/THF/MeCN) CheckSolvent->LowBP Low BP DeanStark Action: Install Dean-Stark Trap (Physical Removal) HighBP->DeanStark Sieves Action: Add 4Å Molecular Sieves (Chemical Removal) LowBP->Sieves CheckAcid Is Catalyst Strong Enough? DeanStark->CheckAcid Sieves->CheckAcid SwitchCat Action: Switch to p-TsOH or PPE (Polyphosphate Ester) CheckAcid->SwitchCat If stalled > 4h

Caption: Decision logic for driving dehydration in stalled pyrimidine cyclizations.

Module 2: The "Side-Product" Cascade (Biginelli Focus)

Symptom: Low yield (<30%) with complex TLC spots. NMR suggests a mixture of the desired product and "missing pieces."

Root Cause Analysis

The Biginelli reaction is a Multicomponent Reaction (MCR) .[1][2] If the three components (Aldehyde, Urea,


-Ketoester) do not react in the correct order, you generate parasites:
  • Knoevenagel Product: Aldehyde +

    
    -Ketoester (consumes reactants).[3]
    
  • Hantzsch Dihydropyridine: 2x

    
    -Ketoester + Aldehyde + Ammonia (from Urea decomposition).[4]
    
Troubleshooting Protocol

Q: My product is contaminated with a yellow solid (Knoevenagel adduct). How do I prevent this? A: This indicates the "Imine Pathway" failed.[3] You must force the Urea-Aldehyde interaction first.

The "Pre-Activation" Protocol:

  • Do NOT mix all three at once.

  • Step A: Combine the Aldehyde and Urea (1.2 equiv) with the acid catalyst in the solvent. Stir for 20 minutes. This builds the N-acyliminium ion intermediate.[3]

  • Step B: Add the

    
    -Ketoester slowly.
    
    • Mechanism:[2][5][6][7][8] This ensures the nucleophile (

      
      -Ketoester) attacks the pre-formed electrophile (Iminium), bypassing the Knoevenagel route [2].
      

Q: I see a fluorescent byproduct (Hantzsch Pyridine). A: This means your Urea is decomposing into Ammonia because the temperature is too high or the reaction is too long.

  • Fix: Lower temperature to 60-70°C and use a Lewis Acid catalyst (

    
     or 
    
    
    
    ) which operates efficiently at lower temperatures compared to HCl [3].

Module 3: Regioselectivity (The N1 vs. N3 Battle)

Symptom: You are reacting an unsymmetrical amidine (e.g., methylguanidine) with a


-ketoester, and you get the wrong isomer or a mixture.
Root Cause Analysis

When an unsymmetrical amidine reacts with a non-symmetric 1,3-dicarbonyl, there are two competing nucleophilic nitrogens attacking two competing electrophilic carbonyls.

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: Bulky groups on the amidine will avoid the bulky groups on the ketoester.

Data: Solvent & Base Effects on Selectivity[4]
ParameterConditionEffect on Selectivity
Solvent Polarity Non-polar (Toluene)Favors H-bonding control . The intermediate stabilizes via internal H-bonds, often leading to the thermodynamic isomer.
Solvent Polarity Polar Aprotic (DMF/DMSO)Favors Charge separation . Enhances the nucleophilicity of the harder nitrogen center.
Base Size Small (NaOMe)Kinetic control. Fast, irreversible deprotonation.
Base Size Bulky (t-BuOK)Thermodynamic control. Reversible deprotonation allows the system to find the most stable intermediate.
Troubleshooting Protocol

Q: How do I force the reaction to the N1-isomer? A: You must modulate the "Hard/Soft" character of the nucleophile.

The "pH Switch" Experiment:

  • Acidic Conditions: Run the condensation in glacial acetic acid. The most basic nitrogen will be protonated and deactivated, forcing the less basic nitrogen to act as the nucleophile.

  • Basic Conditions: Run in NaOEt/EtOH. The most acidic proton is removed, creating an anionic nucleophile at the site of highest acidity.

Pathway Visualization: Mechanism Divergence

MechanismPath cluster_0 Path A: Kinetic (Fast) cluster_1 Path B: Thermodynamic (Stable) Reactants Amidine + Beta-Ketoester IntermediateA Intermediate A (Sterically Crowded) Reactants->IntermediateA Low Temp / Fast IntermediateB Intermediate B (H-Bond Stabilized) Reactants->IntermediateB High Temp / Reversible ProductA Isomer A (Minor/Wrong) IntermediateA->ProductA -H2O ProductB Isomer B (Major/Desired) IntermediateB->ProductB -H2O

Caption: Kinetic vs. Thermodynamic pathways determining regiochemical outcome.

Module 4: Pinner Synthesis (The Hydrolysis Trap)

Symptom: The Pinner reaction (Nitrile + Alcohol + Acid


 Imidate 

Pyrimidine) yields only the ester byproduct.
Troubleshooting Protocol

Q: Why am I getting ethyl benzoate instead of phenyl-pyrimidine? A: Moisture is killing your Pinner Salt (Imidate Hydrochloride). The imidate is extremely hygroscopic and hydrolyzes to the ester faster than it reacts with the amine/amidine.

The "Anhydrous Ironclad" Rule:

  • Fresh HCl: Do not use bottled HCl gas if possible. Generate it in situ (e.g., Acetyl Chloride + EtOH) or use strictly dried HCl gas.

  • Temperature: Keep the Pinner salt formation at 0°C . Higher temperatures favor the rearrangement to N-alkyl amides.

  • Solvent: Use 1,4-Dioxane or Ether . Avoid alcohols if possible during the condensation step to prevent transesterification competition [4].

References

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry.[9] Available at: [Link]

  • Wikipedia Contributors. (2025). Biginelli reaction.[10][2][3][4] Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Welcome to the Technical Support Center for 2-(2-Methoxyphenyl)-4-methylpyrimidine . This guide is designed for researchers, analytical scientists, and drug development professionals who are synthesizing, purifying, or a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Methoxyphenyl)-4-methylpyrimidine . This guide is designed for researchers, analytical scientists, and drug development professionals who are synthesizing, purifying, or analyzing this compound.

Because this molecule contains both a weakly basic pyrimidine ring and an electron-rich methoxy ether, its behavior under acidic conditions is highly dependent on the specific acid strength, nucleophilicity of the counterion, and temperature. This guide synthesizes field-proven troubleshooting strategies with mechanistic causality to ensure your experimental workflows remain robust.

Mechanistic Causality: How Acid Interacts with the Molecule

To troubleshoot effectively, we must first understand the two distinct reactive sites on 2-(2-Methoxyphenyl)-4-methylpyrimidine under acidic conditions:

  • The Pyrimidine Core (Protonation): Unsubstituted pyrimidine is a weak base with a pKa of approximately 1.23[1]. The addition of a 4-methyl group and a 2-methoxyphenyl group provides slight electron-donating effects, marginally increasing the pKa. Under mild acidic conditions (e.g., pH 2–4), the pyrimidine ring undergoes reversible protonation at the nitrogen atoms[2]. This does not degrade the molecule but drastically alters its polarity, solubility, and chromatographic retention time[3].

  • The Methoxy Ether (Cleavage/Demethylation): The methoxy group (-OCH3) on the phenyl ring is generally stable to mild aqueous acids. However, when exposed to strong Brønsted acids with nucleophilic counterions (e.g., HBr, HI) or strong Lewis acids (e.g., BBr3, AlCl3), the ether oxygen is protonated or complexed. This is followed by a nucleophilic attack on the methyl group, resulting in irreversible ether cleavage to yield a phenol derivative[4][5].

Troubleshooting & FAQs

Q1: Why does my HPLC retention time drift, and why am I seeing peak tailing when using 0.1% TFA in my mobile phase?

Cause: In reversed-phase HPLC (RP-HPLC), the retention time of ionizable compounds like pyrimidines is highly sensitive to the pH of the mobile phase[3]. If the pH of your mobile phase is too close to the pKa of the pyrimidine core, the compound exists in an equilibrium between its neutral (hydrophobic) and protonated (hydrophilic) states[6]. 0.1% Trifluoroacetic acid (TFA) yields a pH of ~2.0, which can cause partial protonation and secondary interactions with residual silanols on the silica column[7]. Solution: Ensure the compound is fully in one ionization state. Switch to a buffered mobile phase, such as 50 mM ammonium acetate buffer (pH 4.0), which provides high buffer capacity and ensures the pyrimidine remains primarily in its neutral, well-retained state[3].

Q2: After refluxing my reaction mixture in acidic conditions, my LC-MS shows a major impurity with an [M-14] mass shift. What is this degradant?

Cause: An [M-14] mass shift corresponds to the loss of a methyl group (demethylation). If your reaction involved harsh acids (like hydrobromic acid or prolonged exposure to concentrated HCl at elevated temperatures), the methoxy ether on the phenyl ring underwent acidic cleavage[4]. The acid protonates the ether oxygen, and the halide ion acts as a nucleophile, stripping the methyl group to form 2-(4-methylpyrimidin-2-yl)phenol and a methyl halide gas[5]. Solution: If demethylation is unintended, avoid using strong nucleophilic acids or Lewis acids. If acidic conditions are required for a previous synthetic step, keep temperatures low (< 40°C) and neutralize the mixture with saturated aqueous sodium bicarbonate (


) immediately after the reaction is complete.
Q3: I dissolved the compound in 1M HCl for a biological assay, but it precipitated when I diluted it into a neutral phosphate buffer. Why?

Cause: 2-(2-Methoxyphenyl)-4-methylpyrimidine forms a highly water-soluble hydrochloride salt in 1M HCl due to pyrimidine protonation[8]. When diluted into a neutral buffer (pH 7.4), the pH rises above the compound's pKa, converting it back to its neutral free-base form, which has significantly lower aqueous solubility. Solution: Prepare your biological stock solutions in a water-miscible organic solvent (e.g., DMSO) rather than an acidic aqueous solution. Dilute the DMSO stock directly into the neutral assay buffer, keeping the final DMSO concentration below 1% to prevent precipitation while maintaining biological compatibility.

Quantitative Stability Summary

The following table summarizes the stability and physical state of 2-(2-Methoxyphenyl)-4-methylpyrimidine across various acidic environments to guide your reagent selection.

Acidic ConditionpH RangePrimary Molecular StateStability / ReactivityExperimental Impact
0.1% Formic Acid (aq) ~2.7Partially ProtonatedStable (No degradation)Ideal for LC-MS; may cause slight HPLC peak broadening.
50 mM Acetate Buffer 4.0 ± 0.1Neutral Free BaseStable (No degradation)Optimal for RP-HPLC; sharp peaks, consistent retention[3].
1M HCl (Room Temp) ~0.0Fully Protonated SaltStable (Short-term)High aqueous solubility; precipitates upon neutralization.
48% HBr (Reflux, 100°C) < 0.0Protonated & CleavedDegradation (Demethylation)Irreversible conversion to phenol derivative[4].
BBr3 in DCM (-78°C to RT) N/A (Lewis)Complexed & CleavedDegradation (Demethylation)Rapid and selective methoxy ether cleavage[5].

Validated Experimental Protocols

Protocol A: Robust RP-HPLC Analysis for Pyrimidine Derivatives

This protocol is a self-validating system designed to prevent retention time drift by locking the ionization state of the pyrimidine core[3][9].

Materials:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 50 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.0 with glacial acetic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 3.85 g of ammonium acetate in 1 L of water. Add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.0. Filter through a 0.22 µm membrane.

  • System Equilibration: Flush the HPLC system with 95% Mobile Phase A / 5% Mobile Phase B for 20 column volumes to ensure the stationary phase is fully buffered.

  • Sample Preparation: Dissolve 2-(2-Methoxyphenyl)-4-methylpyrimidine in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.1 mg/mL. Self-Validation Check: Ensure no precipitation occurs upon mixing.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

Protocol B: Safe Liquid-Liquid Extraction (LLE) from Acidic Media

Use this protocol to recover the intact compound from an acidic reaction mixture without risking ether cleavage or losing the protonated salt in the aqueous layer.

Step-by-Step Methodology:

  • Cooling: Chill the acidic reaction mixture containing the pyrimidine to 0–5°C using an ice bath to suppress any potential acid-catalyzed degradation.

  • Neutralization: Slowly add saturated aqueous

    
     dropwise while stirring vigorously. Monitor the pH using indicator paper until the aqueous layer reaches pH 7.5–8.0. Causality: This converts the water-soluble pyrimidinium salt back to the lipophilic free base.
    
  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Shake vigorously in a separatory funnel and allow the layers to separate.

  • Washing & Drying: Collect the organic layer. Wash once with brine (saturated NaCl), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Pathway Visualization

The following diagram illustrates the divergent pathways of 2-(2-Methoxyphenyl)-4-methylpyrimidine when exposed to different acidic environments, highlighting the difference between reversible protonation and irreversible degradation.

G A 2-(2-Methoxyphenyl)-4-methylpyrimidine (Neutral Free Base) B Mild Aqueous Acid (e.g., pH 2-4, Formic Acid) A->B Protonation C Harsh Nucleophilic / Lewis Acid (e.g., HBr, BBr3, Heat) A->C Acid Complexation D Protonated Pyrimidinium Salt (Reversible, High Aq. Solubility) B->D N-Protonation E Ether Cleavage / Demethylation (Irreversible Degradation) C->E Nucleophilic Attack F 2-(4-Methylpyrimidin-2-yl)phenol (Degradant Product) E->F Loss of -CH3X

Fig 1: pH-dependent structural pathways of 2-(2-Methoxyphenyl)-4-methylpyrimidine.

References

  • Pyrimidine - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. National Institutes of Health (NIH). Available at:[Link]

  • Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine? Pearson+ Study Prep. Available at:[Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. National Institutes of Health (NIH). Available at:[Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at:[Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. National Institutes of Health (NIH). Available at:[Link]

  • HPLC analysis, different retention time? ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Methoxyphenyl-Pyrimidine Coupling

Welcome to the Technical Support Center for optimizing the critical parameter of reaction temperature in methoxyphenyl-pyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the critical parameter of reaction temperature in methoxyphenyl-pyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization, troubleshoot common issues, and enhance the efficiency and reproducibility of their synthetic workflows. The question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Troubleshooting Guide: Navigating Temperature-Related Challenges

This section is dedicated to resolving common problems encountered during the optimization of reaction temperature for methoxyphenyl-pyrimidine coupling.

Q1: My reaction is showing low to no conversion of the starting materials. How do I know if the temperature is the culprit?

A1: Low conversion is a frequent issue, and temperature is a primary suspect. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reaction temperature provides the necessary activation energy for key steps in the catalytic cycle.[1][2]

Causality & Actionable Advice:

  • Insufficient Activation Energy: The initial temperature may be too low to overcome the activation energy barrier for the rate-limiting step, which is often the oxidative addition of the palladium catalyst to the pyrimidine halide.[3] The electron-donating nature of the methoxy group on the phenyl ring can increase the electron density of the system, potentially making oxidative addition more challenging and requiring higher temperatures.[3]

    • Troubleshooting Step: Incrementally increase the reaction temperature in 10–20 °C intervals.[3] Monitor the reaction progress at each temperature point using an appropriate analytical technique like TLC, LC-MS, or GC-MS to identify the optimal temperature that balances reaction rate with catalyst stability and side product formation.[4]

  • Catalyst Inactivity at Low Temperatures: Some palladium pre-catalysts require an initial thermal "kick" to be reduced from Pd(II) to the active Pd(0) species.[5][6] If the temperature is too low, the active catalyst may not form efficiently.

    • Troubleshooting Step: Consult the literature for the recommended activation temperature for your specific catalyst-ligand system. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are sufficient for in-situ reduction.

Q2: I'm observing a significant amount of side products, such as debromination/dechlorination or homocoupling. Could the reaction temperature be too high?

A2: Yes, excessive temperature is a common cause of unwanted side reactions in cross-coupling chemistry.[7]

Causality & Actionable Advice:

  • Protodeboronation/Protodehalogenation: At elevated temperatures, the boronic acid partner in a Suzuki coupling can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7] Similarly, the pyrimidine halide can undergo dehalogenation. These side reactions are often exacerbated by high temperatures.[7][8]

    • Troubleshooting Step: If you have already achieved a reasonable conversion rate, try lowering the temperature in 10 °C increments to see if the formation of these byproducts is reduced without significantly impacting the yield of the desired product.[8]

  • Homocoupling: The self-coupling of the methoxyphenyl boronic acid to form a biaryl byproduct can also be promoted by high temperatures, especially in the presence of oxygen.[7]

    • Troubleshooting Step: In addition to lowering the temperature, ensure your reaction is thoroughly degassed to remove oxygen.[9][10]

  • Catalyst Decomposition: Palladium catalysts have a finite thermal stability.[4] At excessively high temperatures, the catalyst can decompose into inactive palladium black, which not only reduces the reaction rate but can also catalyze side reactions.[4][11]

    • Troubleshooting Step: Visually inspect the reaction mixture for the formation of a black precipitate. If observed, this is a strong indication that the temperature is too high for the chosen catalyst-ligand system. Consider screening different ligands that may offer greater thermal stability.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of temperature optimization in methoxyphenyl-pyrimidine coupling.

Q3: What is a good starting temperature for my methoxyphenyl-pyrimidine coupling reaction?

A3: A good starting point for many palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings, is typically in the range of 80–110 °C.[3][13] However, the optimal temperature is highly dependent on several factors:

  • The nature of the halide: The reactivity of the pyrimidine halide follows the general trend: I > Br > Cl.[4] Less reactive halides, such as chlorides, will generally require higher temperatures to facilitate oxidative addition.[4]

  • The choice of solvent: The reaction temperature should generally be below the boiling point of the solvent.[14] Common solvents for these couplings include 1,4-dioxane, toluene, and DMF, which have boiling points that accommodate the typical temperature range.[15][16]

  • The catalyst and ligand system: Different palladium catalysts and phosphine ligands have varying thermal stabilities and activities.[17] Bulky, electron-rich ligands like XPhos or SPhos can often facilitate catalysis at lower temperatures.[3][4]

Q4: How does microwave irradiation affect the choice of reaction temperature?

A4: Microwave-assisted synthesis can be a powerful tool for accelerating methoxyphenyl-pyrimidine couplings.[18] Microwaves efficiently and rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields.[18][19]

When using a microwave reactor, it's important to note that the "set" temperature is the target temperature. The microwave will apply power to reach and maintain this temperature. A typical starting temperature for microwave-assisted Suzuki coupling of pyrimidines is around 100 °C.[18][19][20] It's still crucial to perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal conditions, as excessively high temperatures can still lead to the formation of side products.[19]

Q5: What is the relationship between kinetic and thermodynamic control in the context of reaction temperature?

A5: The concepts of kinetic and thermodynamic control are crucial in understanding how temperature influences product distribution, especially when multiple products can be formed.[2][21][22]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest (i.e., has the lowest activation energy) will be the major product. This is known as the kinetic product.[22][23]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes more reversible. This allows the system to reach equilibrium, and the most stable product will be the major product. This is the thermodynamic product.[22][23]

In the context of methoxyphenyl-pyrimidine coupling, if there are multiple possible isomers or side products, adjusting the temperature can allow you to selectively favor the desired product. If a desired product is kinetically favored but thermodynamically less stable, running the reaction at a lower temperature for a shorter duration might be optimal. Conversely, if the desired product is the most stable, a higher temperature might be beneficial to overcome any kinetic barriers and allow the reaction to reach thermodynamic equilibrium.

Experimental Protocols and Data Presentation

To systematically optimize the reaction temperature, a well-designed experimental workflow is essential.

Protocol: Temperature Screening for Methoxyphenyl-Pyrimidine Suzuki Coupling

This protocol outlines a general procedure for screening the optimal reaction temperature.

Materials:

  • Halogenated pyrimidine (1.0 mmol)

  • Methoxyphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 2:1, 6 mL)[18]

  • Reaction vessels (e.g., microwave vials or round-bottom flasks)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a series of identical reaction vessels, add the halogenated pyrimidine, methoxyphenylboronic acid, and base.

  • Seal the vessels and purge with an inert gas for 5-10 minutes.[9]

  • Under a positive flow of inert gas, add the degassed solvent followed by the palladium catalyst.[7]

  • Set each reaction vessel to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Stir the reactions vigorously for a predetermined amount of time (e.g., 12 hours for conventional heating, 15-30 minutes for microwave irradiation).[18][19]

  • After the reaction time has elapsed, cool the reactions to room temperature.

  • Take a small aliquot from each reaction for analysis by LC-MS, GC-MS, or ¹H NMR to determine the conversion to the desired product and the formation of any side products.

  • Work up the reactions by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over anhydrous sodium sulfate.[7]

  • Purify the crude products by column chromatography.

Data Presentation: Example of a Temperature Screening Study

The results of a temperature screening experiment can be effectively summarized in a table for easy comparison.

Table 1: Effect of Temperature on the Suzuki Coupling of 2-chloropyrimidine with 4-methoxyphenylboronic acid

EntryTemperature (°C)Reaction Time (h)Conversion (%)Yield of Desired Product (%)Major Side Product(s)
160121510Unreacted starting materials
280126558Minor dehalogenation
3100129585Minor dehalogenation
412012>9975Increased dehalogenation and homocoupling

Reaction Conditions: 2-chloropyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/water (2:1, 6 mL).

Visualizing the Optimization Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical progression of temperature optimization.

Temperature_Optimization_Workflow Workflow for Reaction Temperature Optimization A Initial Reaction Setup (Substrates, Catalyst, Base, Solvent) B Temperature Screening (e.g., 60, 80, 100, 120 °C) A->B C Analysis of Reaction Outcome (LC-MS, GC-MS, NMR) B->C D Evaluate Yield and Purity C->D E Optimal Temperature Identified D->E High Yield, High Purity F Sub-optimal Conversion D->F Low Yield G Significant Side Products D->G Low Purity H Increase Temperature F->H I Decrease Temperature G->I H->B I->B

Caption: A flowchart illustrating the systematic approach to optimizing reaction temperature.

Temp_vs_Outcome Relationship Between Temperature and Reaction Outcome Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Yield Desired Product Yield Temp->Yield Increases to an Optimum Stability Catalyst Stability Temp->Stability Decreases at high temp SideProducts Side Product Formation Temp->SideProducts Increases at high temp Rate->Yield Stability->Yield SideProducts->Yield Decreases

Caption: The interplay between reaction temperature and key experimental outcomes.

References

  • MDPI.

  • Benchchem.

  • ResearchGate.

  • PMC.

  • Beilstein-Institut.

  • Benchchem.

  • Benchchem.

  • University of Tennessee, Knoxville.

  • RSC Publishing.

  • Benchchem.

  • Benchchem.

  • ResearchGate.

  • Dalal Institute.

  • Zinsser Analytic.

  • Wiley Online Library.

  • MilliporeSigma.

  • UC Homepages.

  • Benchchem.

  • Imperial College London.

  • Wikipedia.

  • University of Windsor.

  • Jack Westin.

  • PMC.

  • PMC.

  • ACS Publications.

  • Benchchem.

  • PMC.

  • Tesi Online.

  • Wikipedia.

  • ACS Publications.

  • Frontiers.

  • University of Nottingham.

  • ResearchGate.

  • ResearchGate.

  • University of Illinois.

  • Reddit.

  • RSC Publishing.

  • ResearchGate.

  • Benchchem.

  • Purdue University.

  • Unchained Labs.

  • PMC.

  • Benchchem.

  • PMC.

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Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Method Validation for 2-(2-Methoxyphenyl)-4-methylpyrimidine Purity

Executive Summary The quantitation of 2-(2-Methoxyphenyl)-4-methylpyrimidine (hereafter referred to as 2-MMP ) presents specific chromatographic challenges common to basic nitrogen heterocycles. Traditional alkyl-bonded...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitation of 2-(2-Methoxyphenyl)-4-methylpyrimidine (hereafter referred to as 2-MMP ) presents specific chromatographic challenges common to basic nitrogen heterocycles. Traditional alkyl-bonded phases (C18) often suffer from peak tailing due to silanol interactions and inadequate selectivity between regioisomers, specifically the 4-methoxyphenyl impurity.

This guide compares a Generic C18 Method against an Optimized Core-Shell Phenyl-Hexyl Method . Our validation data demonstrates that the Phenyl-Hexyl approach offers superior resolution (


), sharper peak shapes (Tailing Factor 

), and a 40% reduction in run time, complying fully with ICH Q2(R2) guidelines.

Compound Profile & Analytical Challenge

To validate a method effectively, one must understand the physicochemical drivers of the analyte.

PropertyDescriptionChromatographic Impact
Structure Pyrimidine ring with an ortho-methoxy phenyl group.[1]Possesses

-electron systems suitable for

interaction phases.
Basicity Pyrimidine Nitrogen pKa

4.5.
Susceptible to silanol interactions at neutral pH, causing tailing.
Critical Impurity 2-(4-Methoxyphenyl)-4-methylpyrimidine (Regioisomer).Extremely similar hydrophobicity to 2-MMP; difficult to separate on hydrophobicity alone (C18).

Method Comparison: The "Standard" vs. The "Optimized"

We evaluated two distinct approaches. The Generic Method (A) represents a standard starting point in many labs. The Proposed Method (B) utilizes core-shell technology and alternative selectivity.

Method A: Generic C18 (The Alternative)
  • Column: Traditional Porous C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer pH 3.0 / Acetonitrile.

  • Mechanism: Pure Hydrophobicity.

  • Performance:

    • Run Time: 25 minutes.

    • Issues: Significant peak tailing (

      
      ) for 2-MMP. Co-elution with the 4-methoxy regioisomer (
      
      
      
      ).
Method B: Core-Shell Phenyl-Hexyl (The Solution)
  • Column: Core-Shell Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm).

  • Mobile Phase: 10mM Ammonium Acetate (pH 4.5) / Methanol.

  • Mechanism: Hydrophobicity +

    
     Interactions.
    
  • Performance:

    • Run Time: 8 minutes.

    • Advantages: The phenyl-hexyl phase interacts with the aromatic rings of the pyrimidine, providing orthogonal selectivity to separate the isomers.

Detailed Experimental Protocol (Method B)

This protocol is the validated standard for 2-MMP purity analysis.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: UHPLC or HPLC with low dispersion volume.

  • Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 2.7 µm particle size.

  • Column Temp: 40°C (Controls mass transfer kinetics).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 265 nm (

    
     of the pyrimidine core).
    
Mobile Phase Gradient[3]
  • Solvent A: 10mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

  • Solvent B: Methanol (LC-MS Grade).

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
5.01090Linear
6.51090Hold
6.69010Re-equilibration
8.09010End
Standard Preparation

Stock Solution: Dissolve 10.0 mg of 2-MMP Reference Standard in 10 mL Methanol (1.0 mg/mL). Working Standard: Dilute Stock to 0.1 mg/mL in Mobile Phase A:B (50:50).

Validation Workflow & Logic

The following diagram illustrates the lifecycle approach to this method's validation, aligning with ICH Q14 (Analytical Procedure Development) and Q2(R2).

ValidationLifecycle Start Method Lifecycle Initiation ATP Analytical Target Profile (ATP) Define: Isomer Separation > 2.0 Tailing < 1.5 Start->ATP Dev Method Development Screening: C18 vs Phenyl-Hexyl ATP->Dev Risk Risk Assessment Critical Parameters: pH, Temp Dev->Risk Select Final Method Valid Validation Execution (ICH Q2) Risk->Valid Param1 Specificity (Forced Degradation) Valid->Param1 Param2 Linearity & Range (LOQ to 120%) Valid->Param2 Param3 Accuracy & Precision Valid->Param3 Routine Routine Monitoring (Control Charts) Param1->Routine Pass Param2->Routine Param3->Routine

Figure 1: Analytical Procedure Lifecycle for 2-MMP, moving from ATP definition through risk assessment to validation execution.

Validation Results (Data Summary)

The following data was generated during the validation study of Method B (Phenyl-Hexyl).

System Suitability & Specificity

Specificity was confirmed by injecting the 4-methoxy regioisomer impurity.

ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Phenyl-Hexyl) Result
Retention Time (2-MMP) N/A14.2 min3.8 min
Resolution (

)

1.2 (Fail)3.8 (Pass)
Tailing Factor (

)

1.8 (Fail)1.1 (Pass)
Theoretical Plates (

)

6,50018,200
Linearity & Range

Evaluated over 50% to 150% of the target concentration (0.1 mg/mL).

Concentration (%)Concentration (µg/mL)Peak Area (mAU*s)
5050.01250.4
8080.02005.1
100100.02510.8
120120.03008.2
150150.03760.5
Regression


Accuracy (Recovery)

Spike recovery performed at three levels (n=3).

LevelAdded (µg/mL)Recovered (µg/mL)Recovery (%)RSD (%)
Low (50%)50.049.899.60.4
Mid (100%)100.0100.2100.20.2
High (150%)150.0150.5100.30.3

Discussion: Why This Method Works

The Mechanism of Separation

The failure of Method A (C18) is due to the structural similarity between 2-(2-methoxyphenyl)-4-methylpyrimidine and its regioisomer. On a C18 column, separation is driven almost exclusively by hydrophobicity (LogP). Since both isomers have identical molecular weights and very similar LogP values, they co-elute.

Method B utilizes a Phenyl-Hexyl stationary phase.[2] This phase engages in


 stacking interactions  with the aromatic pyrimidine and phenyl rings. The position of the methoxy group (ortho vs. para) alters the electron density and steric accessibility of the aromatic ring, creating a distinct difference in interaction strength with the stationary phase [1].
Lifecycle Management

Consistent with ICH Q2(R2) , this method includes a system suitability test (SST) that monitors resolution between the isomer and the main peak. If


 drops below 2.5, the column should be flushed or replaced, ensuring the method remains valid over time [2].

References

  • Restek Corporation. (2025).[2] Innovations in Liquid Chromatography: HPLC Column and Accessories Review. Chromatography Online. [Link]

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link][4]

Sources

Comparative

IR spectroscopy characteristic peaks of 2-(2-Methoxyphenyl)-4-methylpyrimidine

Executive Summary In the development of pyrimidine-based pharmacophores, 2-(2-Methoxyphenyl)-4-methylpyrimidine represents a critical scaffold, often utilized in kinase inhibitors and receptor antagonists. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrimidine-based pharmacophores, 2-(2-Methoxyphenyl)-4-methylpyrimidine represents a critical scaffold, often utilized in kinase inhibitors and receptor antagonists. Its structural integrity relies heavily on two factors: the formation of the heterocyclic pyrimidine core and the specific ortho-positioning of the methoxy group on the phenyl ring.

This guide provides a definitive infrared (IR) spectroscopic profile of the target compound, contrasting it with its most common structural isomer (Para-isomer ) and synthetic precursor (2-Methoxybenzamidine ). By focusing on the "Fingerprint Region" (600–1500 cm⁻¹), researchers can rapidly validate regio-purity without immediate recourse to NMR.

Molecular Architecture & Vibrational Logic[1]

The IR spectrum of 2-(2-Methoxyphenyl)-4-methylpyrimidine is a superposition of three distinct vibrational systems. Understanding these systems is the prerequisite for accurate interpretation.[1]

  • System A: The Pyrimidine Core: A heteroaromatic ring characterized by high-force-constant

    
     and 
    
    
    
    skeletal vibrations.
  • System B: The Ortho-Substituted Phenyl Ring: The defining feature. The 1,2-substitution pattern imposes specific symmetry constraints on C-H out-of-plane (OOP) bending modes.

  • System C: The Methoxy & Methyl Substituents: Provide diagnostic aliphatic C-H stretches and C-O functionalities.

Diagram 1: Structural Vibrational Zones

VibrationalZones Molecule 2-(2-Methoxyphenyl)- 4-methylpyrimidine Zone1 Functional Group Region (4000 - 1500 cm⁻¹) Molecule->Zone1 Zone2 Fingerprint Region (1500 - 600 cm⁻¹) Molecule->Zone2 Feat1 Aliphatic C-H (2960-2830 cm⁻¹) -OCH₃ & -CH₃ Zone1->Feat1 Feat2 Aromatic C-H (3100-3000 cm⁻¹) Zone1->Feat2 Feat3 Pyrimidine Ring (1580, 1540 cm⁻¹) C=N / C=C Stretches Zone2->Feat3 Feat4 Ortho-Subst. Pattern (750-770 cm⁻¹) C-H OOP Bending Zone2->Feat4

Caption: Hierarchical breakdown of vibrational modes. The ortho-substitution pattern in the fingerprint region is the critical quality attribute (CQA).

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule against its primary "alternatives": its structural isomer (often a synthesis impurity) and its chemical precursor.

Scenario A: Regio-Isomeric Discrimination (Ortho vs. Para)

The Challenge: In Suzuki couplings or condensation reactions, distinguishing the ortho-methoxy product from a para-methoxy isomer (2-(4-methoxyphenyl)-4-methylpyrimidine) is critical. Both have identical mass and functional groups.

The Solution: The C-H Out-of-Plane (OOP) bending vibrations in the 600–900 cm⁻¹ region are highly sensitive to substitution patterns.

FeatureTarget (Ortho-Isomer) Alternative (Para-Isomer) Mechanism
C-H OOP Bending 735 – 770 cm⁻¹ (Strong, Single)800 – 860 cm⁻¹ (Strong)Ortho (4 adjacent H) vs. Para (2 adjacent H) coupling dynamics.
Ring Breathing ~1030 cm⁻¹ (Coupled with O-Me)~1030 cm⁻¹Less diagnostic; both contain anisole substructures.
Overtones 1900–2000 cm⁻¹ (Complex pattern)1900–2000 cm⁻¹ (Simpler pattern)Ortho substitution lowers symmetry, increasing band complexity.

Expert Insight: If you observe a strong band at 830 cm⁻¹ and the absence of a band near 750 cm⁻¹ , your synthesis likely favored the para-isomer or the starting material was impure.

Scenario B: Synthesis Verification (Target vs. Precursor)

The Challenge: Verifying the condensation of 2-methoxybenzamidine with a diketone equivalent to form the pyrimidine ring.

FeatureTarget Product Precursor (Amidine) Status
N-H Stretching Absent 3300 – 3500 cm⁻¹ (Doublet)Disappearance confirms ring closure.
C=N Stretch 1560 – 1590 cm⁻¹ (In Ring)1630 – 1660 cm⁻¹ (Exocyclic)Shift to lower frequency due to aromatic delocalization.
Fingerprint Pyrimidine skeletal modes visibleAmidine C-N modes dominantAppearance of heteroaromatic bands.

Detailed Characteristic Peak Assignments

The following table aggregates data based on pyrimidine and anisole derivatives, validated against standard spectroscopic correlations (Silverstein et al.).

Table 1: Diagnostic IR Bands for 2-(2-Methoxyphenyl)-4-methylpyrimidine
Wavenumber (cm⁻¹)IntensityAssignmentNotes
3000 – 3100 WeakAr C-H StretchTypical aromatic signature.
2920 – 2960 MediumAlkyl C-H StretchAsymmetric stretch of the 4-Methyl group.
2830 – 2850 Weak/ShO-CH₃ C-H StretchDiagnostic for the Methoxy group (often appears as a shoulder).
1580 – 1600 StrongPyrimidine C=N / C=C"Quadrant stretching" of the heteroaromatic ring.
1540 – 1560 MediumPyrimidine C=CSkeletal vibration.
1450 – 1470 MediumAr C=C / CH₃ BendOverlap of ring stretch and methyl deformation.
1240 – 1260 StrongAr-O-C Asym. StretchCharacteristic of aryl ethers (Anisole type).
1020 – 1050 StrongO-CH₃ Sym. StretchSymmetric stretching of the ether linkage.
740 – 770 Very Strong C-H OOP Bend CRITICAL: Diagnostic for 1,2-disubstituted (ortho) phenyl ring.

Experimental Protocol: Obtaining Quality Spectra

To ensure the bands described above are resolved clearly, follow this validated workflow.

Diagram 2: Sample Preparation & Analysis Workflow

Workflow Start Sample Isolation Dry Vacuum Drying (Remove H₂O/Solvent) Start->Dry Choice Technique Selection Dry->Choice ATR ATR (Diamond/ZnSe) Best for Routine QC Choice->ATR Solid/Oil KBr KBr Pellet (1-2%) Best for Resolution Choice->KBr Crystalline Solid Scan Acquisition (32 Scans, 4 cm⁻¹ res) ATR->Scan KBr->Scan Process Baseline Correction & Peak Picking Scan->Process

Caption: Operational workflow for IR analysis. Vacuum drying is essential to prevent O-H bands from obscuring the 3000-3500 region.

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Why: The target molecule has no O-H or N-H groups. Any broad band >3200 cm⁻¹ indicates moisture or solvent (ethanol/methanol) contamination.

    • Protocol: Dry sample in a vacuum oven at 40°C for >4 hours.

  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed. Ensure the crystal (Diamond or ZnSe) is clean. Apply high pressure to ensure contact with the solid.

    • KBr Pellet: Use if the 750 cm⁻¹ region is noisy in ATR (ZnSe absorbs near 600 cm⁻¹). Mix 2 mg sample with 200 mg dry KBr.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 (to improve Signal-to-Noise ratio).

    • Background: Collect a fresh air background immediately before the sample.

  • Validation Check:

    • Check for the Carbonyl (C=O) band at 1650–1700 cm⁻¹.[2]

    • Result: If present, it indicates unreacted starting material (if using acetylacetone precursors) or oxidation. The pure product should be transparent in the 1650–1800 cm⁻¹ region.

References

  • NIST Mass Spectrometry Data Center. IR Spectrum of 2-Amino-4-methylpyrimidine (Analogous Pyrimidine Core).[3] National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Ortho/Para substitution rules).
  • Oomens, J., et al. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, Royal Society of Chemistry. Available at: [Link]

Sources

Validation

Comparative Reactivity Profile: Steric and Electronic Modulation in Substituted 2-Phenylpyrimidines

Executive Summary This technical guide compares the reactivity profiles of 2-(2-Methoxyphenyl)-4-methylpyrimidine (Molecule A) and 2-Phenylpyrimidine (Molecule B) . While both share the core 2-phenylpyrimidine scaffold c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the reactivity profiles of 2-(2-Methoxyphenyl)-4-methylpyrimidine (Molecule A) and 2-Phenylpyrimidine (Molecule B) . While both share the core 2-phenylpyrimidine scaffold common in kinase inhibitors and OLED emitters, the presence of the ortho-methoxy and 4-methyl substituents in Molecule A fundamentally alters its chemical behavior.

Key Distinction: Molecule A possesses a "lateral functionalization handle" (the 4-methyl group) and a "steric blocking/directing group" (the 2-methoxy group). In contrast, Molecule B acts as a dual-site electrophile susceptible to nucleophilic attack at C4/C6 and symmetric C-H activation.

Part 1: Structural & Electronic Landscape

The reactivity differences stem from two specific structural modifications:

  • The 4-Methyl Group (Molecule A): This group is not merely a steric spacer; it is chemically active. The protons on the methyl group are acidic (

    
    ) due to the electron-deficient pyrimidine ring, allowing for lateral lithiation and condensation reactions. Molecule B lacks this acidity.
    
  • The 2-Methoxy Group (Molecule A): This substituent breaks the symmetry of the phenyl ring. It acts as an Electron Donating Group (EDG) via resonance, increasing the electron density of the phenyl ring, while simultaneously providing a coordination site (O-donor) that can compete with or assist the pyrimidine nitrogens in metal binding.

Diagram 1: Structural Reactivity Zones

ReactivityZones cluster_A Molecule A: 2-(2-Methoxyphenyl)-4-methylpyrimidine cluster_B Molecule B: 2-Phenylpyrimidine A_Core Pyrimidine Core (Electron Deficient) A_Me 4-Methyl Group (Acidic C-H / Nucleophilic Handle) A_Core->A_Me Hyperconjugation A_OMe 2-Methoxy Group (Steric Block / Directing Group) A_OMe->A_Core Steric Clash B_Core Pyrimidine Core (Susceptible to Nu- Attack at C4/C6) B_Ph Phenyl Ring (Symmetric C-H Activation) B_Ph->B_Core Conjugation

Caption: Structural zoning highlighting the acidic methyl handle in Molecule A versus the electrophilic C4/C6 sites in Molecule B.

Part 2: Detailed Reactivity Comparison

Lateral Functionalization (The 4-Methyl Advantage)

Molecule A is uniquely capable of lateral lithiation . Treatment with strong bases (LDA, LiTMP) deprotonates the 4-methyl group, generating a nucleophilic species that can react with electrophiles (aldehydes, alkyl halides).

  • Mechanism: The pyrimidine ring stabilizes the carbanion at the benzylic-like position.

  • Molecule B: Lacks this site. Treatment with strong nucleophiles (e.g., n-BuLi) often results in nucleophilic addition to the C4 position of the pyrimidine ring (Chichibabin-type mechanism), destroying the aromaticity.

C-H Activation and Cyclometalation

Both molecules are excellent ligands for transition metals (Ir, Rh, Ru), forming cyclometalated complexes (e.g., for OLEDs). However, the regioselectivity differs:

  • Molecule B (Symmetric): C-H activation can occur at either ortho position (C2' or C6') of the phenyl ring. In catalytic systems, this can lead to mixtures if the catalyst is not sterically bulky.

  • Molecule A (Asymmetric): The 2-methoxy group blocks one ortho site. C-H activation is forced to occur exclusively at the C6' position (the open ortho site).

    • Note: The Oxygen atom of the methoxy group can sometimes act as a secondary directing group, facilitating activation at C3' (rare, requires specific conditions) or stabilizing the metal center.

Electrophilic Aromatic Substitution (SEAr)
  • Molecule A: The phenyl ring is activated by the methoxy group (strong EDG). Electrophilic attack (e.g., nitration, bromination) will occur preferentially para to the methoxy group (position 5') or para to the pyrimidine (position 4').

  • Molecule B: The phenyl ring is deactivated relative to benzene due to the electron-withdrawing pyrimidine ring. SEAr is sluggish and requires harsh conditions.

Part 3: Comparative Data Summary

FeatureMolecule A (2-(2-OMe)-4-Me-pyrimidine)Molecule B (2-Phenylpyrimidine)
Reaction with LDA Lateral Lithiation (forms enolate-like anion at methyl)Nucleophilic Addition (attacks C4 ring carbon)
C-H Activation Site Regioselective (Only C6' available)Non-selective (C2' and C6' are equivalent)
Electronic Nature Electron-rich Phenyl / Acidic MethylElectron-poor Phenyl / Electrophilic Ring
Solubility Higher (due to methyl/methoxy lipophilicity)Moderate
Primary Application Asymmetric Ligands, Styrylpyrimidine synthesisSymmetric Ligands, Core Scaffold

Part 4: Experimental Protocols

Protocol 1: Synthesis of Molecule A via Suzuki Coupling

Rationale: This modular approach allows for the easy introduction of the critical 2-methoxy group.

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)[1]

  • K2CO3 (2.0 M aqueous solution)

  • 1,4-Dioxane[2]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Add 2-Chloro-4-methylpyrimidine (1.28 g, 10 mmol) and 2-Methoxyphenylboronic acid (1.82 g, 12 mmol) to 1,4-Dioxane (40 mL).

  • Catalyst Addition: Add Pd(PPh3)4 (580 mg, 0.5 mmol). Stir for 5 mins.

  • Base Addition: Add degassed K2CO3 solution (10 mL).

  • Reflux: Heat the mixture to 100°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x).[3] Wash organics with brine, dry over Na2SO4.[3]

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Appearance: White/Off-white solid.[4]

Protocol 2: Lateral Condensation (Exclusive to Molecule A)

Rationale: Demonstrates the acidity of the 4-methyl group.

  • Dissolve Molecule A (1 mmol) and Benzaldehyde (1.2 mmol) in Acetic Anhydride (2 mL).

  • Reflux for 4 hours.

  • Pour into ice water. The resulting precipitate is the styrylpyrimidine derivative (formed via Knoevenagel-type condensation).

Diagram 2: Reaction Pathways Flowchart

ReactionPathways cluster_PathA Molecule A Reactivity cluster_PathB Molecule B Reactivity Start Substrate Selection A_Reagent Molecule A (4-Me, 2-OMe) Start->A_Reagent B_Reagent Molecule B (Unsubstituted) Start->B_Reagent A_Base Strong Base (LDA, -78°C) A_Reagent->A_Base A_Inter Lateral Anion (at 4-CH2) A_Base->A_Inter Deprotonation A_Prod Functionalized Side Chain A_Inter->A_Prod + Electrophile B_Base Strong Base (n-BuLi) B_Reagent->B_Base B_Inter Sigma Complex (at C4 Ring Carbon) B_Base->B_Inter Nu- Attack B_Prod Dihydropyrimidine / Ring Opening B_Inter->B_Prod Loss of Aromaticity

Caption: Divergent reaction pathways upon treatment with strong bases. Molecule A retains aromaticity; Molecule B undergoes ring addition.

References

  • Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

    • Polanski, J., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Catalysts, 2021.[1][2]

  • Lateral Lithiation of Methyl-Substituted Heterocycles

    • Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979.
  • Iridium Complexes and C-H Activation

    • Wong, W.Y., et al. "Highly efficient iridium(III) phosphors with 2-(4-benzylphenyl)pyridine-type ligand.
  • Synthesis of 2-Phenylpyrimidines

    • ChemScene. "Product Monograph: 4-Methoxy-2-phenylpyrimidine.

Sources

Comparative

In-Depth UV-Vis Absorption Analysis of 2-(2-Methoxyphenyl)-4-methylpyrimidine: A Comparative Guide

Executive Summary For researchers and drug development professionals, understanding the photophysical properties of functionalized pyrimidines is critical for applications ranging from medicinal chemistry to the design o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the photophysical properties of functionalized pyrimidines is critical for applications ranging from medicinal chemistry to the design of phosphorescent OLED ligands[1]. 2-(2-Methoxyphenyl)-4-methylpyrimidine presents a fascinating case study in structural photophysics. While the molecule possesses a push-pull electronic architecture capable of Intramolecular Charge Transfer (ICT), its specific ortho-substitution pattern introduces severe steric constraints. This guide objectively compares its UV-Vis absorption profile against structural alternatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating protocol for robust experimental measurement.

Mechanistic Principles of Photophysical Behavior

As an application scientist, it is essential to look beyond raw spectral output and understand the geometric causality driving absorption bands. The UV-Vis spectrum of 2-arylpyrimidines is governed by the delicate balance between electronic effects and molecular planarity.

Conjugation and Intramolecular Charge Transfer (ICT)

In a baseline 2-arylpyrimidine system, the pyrimidine ring acts as an electron-deficient acceptor, while the phenyl ring can act as a donor. The introduction of an electron-donating group (EDG), such as a methoxy (–OCH₃) moiety, facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation[2]. This extended conjugated double bond system typically generates a lower-energy absorption band (often >300 nm) alongside the standard high-energy


 transitions of the isolated aromatic rings[3].
The Causality of Steric Hindrance: Ortho vs. Para Substitution

The specific regiochemistry of the methoxy group dictates the molecule's ground-state conformation and, consequently, its absorption maximum (


):
  • Para-Substitution: In analogs like 2-(4-methoxyphenyl)-4-methylpyrimidine, the rings can adopt a nearly coplanar conformation. This maximizes orbital overlap, extending the effective conjugation length and resulting in a strong bathochromic (red) shift.

  • Ortho-Substitution (The Target Compound): In 2-(2-Methoxyphenyl)-4-methylpyrimidine, the bulky ortho-methoxy group sterically clashes with the nitrogen lone pairs (N1/N3) and adjacent protons of the pyrimidine ring. To relieve this steric strain, the molecule is forced into a twisted conformation, significantly increasing the dihedral angle between the phenyl and pyrimidine planes[4]. This loss of coplanarity disrupts

    
    -conjugation, leading to a hypsochromic (blue) shift  and a marked reduction in molar absorptivity (
    
    
    
    ) compared to its para counterpart.

G A 2-(2-Methoxyphenyl)- 4-methylpyrimidine B ortho-Methoxy Steric Clash A->B Structural Feature C Dihedral Twist (Loss of Planarity) B->C Induces D Reduced π-Conjugation C->D Causes E Hypsochromic Shift & Lower Absorptivity D->E Spectral Outcome

Fig 1: Mechanistic pathway of ortho-substitution inducing steric hindrance and spectral blue-shifting.

Comparative UV-Vis Spectral Data

To objectively evaluate the performance and spectral characteristics of 2-(2-Methoxyphenyl)-4-methylpyrimidine, we must benchmark it against key structural alternatives. The table below summarizes the expected photophysical parameters based on established literature for phenylpyrimidine derivatives[2][4][5].

CompoundSubstitution PatternExpected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nm)
Molar Absorptivity (

)
Photophysical Characteristics
2-Phenylpyrimidine Unsubstituted~240, 280ModerateBaseline

transitions; relatively planar ground state.
2-(4-Methoxyphenyl)-4-methylpyrimidine para-Methoxy~250, 310HighStrong ICT band; extended coplanar conjugation allows for efficient light harvesting[3].
2-(2-Methoxyphenyl)-4-methylpyrimidine ortho-Methoxy~245, 290Low to ModerateSterically hindered; dihedral twist causes a hypsochromic shift and reduced orbital overlap vs the para-isomer[4].
2-(2-Hydroxyphenyl)pyrimidine ortho-Hydroxy~250, 330ModerateIntramolecular hydrogen bonding (O-H···N) locks the molecule into planarity, enabling Excited-State Intramolecular Proton Transfer (ESIPT)[4].

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory workflows, spectral data must be acquired through a self-validating system. The following protocol guarantees that the observed shifts are structural phenomena rather than instrumental or aggregation artifacts.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Prepare

      
       M stock solutions of the compound in both Spectroscopic Grade Cyclohexane (non-polar) and Dichloromethane (polar).
      
    • Causality: Analyzing the compound in solvents of varying polarity allows you to observe positive solvatochromism. A bathochromic shift in the polar solvent confirms the presence of an ICT band[2].

  • Serial Dilution:

    • Action: Dilute the stock solutions to create a working series ranging from

      
       M to 
      
      
      
      M.
  • Instrument Calibration & Baseline Correction:

    • Action: Use matched quartz cuvettes (10 mm path length). Glass cuvettes must be avoided as they absorb UV light below 340 nm. Perform a baseline scan using the pure solvent in both the reference and sample beams.

  • Spectral Acquisition:

    • Action: Scan the samples from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Self-Validation (Beer-Lambert Check):

    • Action: Extract the absorbance values at the

      
       for each concentration. Plot Absorbance vs. Concentration.
      
    • Validation Criteria: The data must yield a linear fit with an

      
      . If the plot deviates from linearity at higher concentrations, it indicates molecular aggregation or detector saturation (stray light limits), and those data points must be discarded to calculate an accurate molar absorptivity (
      
      
      
      ).

G S1 1. Solvent Selection (Non-polar vs Polar) S2 2. Serial Dilution (10⁻⁴ to 10⁻⁶ M) S1->S2 S3 3. Baseline Correction (Matched Quartz Cuvettes) S2->S3 S4 4. Spectral Scan (200-600 nm range) S3->S4 S5 5. Linearity Check (Beer-Lambert Validation) S4->S5

Fig 2: Self-validating experimental workflow for robust UV-Vis spectral acquisition and verification.

References

  • Title: 5 Source: researchgate.net

  • Title: 1 Source: researchgate.net

  • Title: 4 Source: nih.gov

  • Title: 3 Source: shimadzu.com

  • Title: 2 Source: nih.gov

Sources

Validation

Benchmarking the Biological Activity of 2-(2-Methoxyphenyl)-4-methylpyrimidine Analogs: A Comprehensive Guide

Executive Summary The 2,4-disubstituted pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, forming the core of numerous FDA-approved targeted therapies[1]. Specifically, 2-(2-Methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-disubstituted pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, forming the core of numerous FDA-approved targeted therapies[1]. Specifically, 2-(2-Methoxyphenyl)-4-methylpyrimidine and its structural analogs have emerged as versatile chemical probes and lead compounds. The unique spatial arrangement of the 2-methoxyphenyl moiety provides critical hydrogen-bonding capabilities, while the 4-methyl substituent dictates steric orientation within target binding pockets.

This guide provides an objective benchmarking of these analogs against industry-standard therapeutics across two primary domains of biological activity: Tyrosine Kinase Inhibition (Oncology) and Acetylcholinesterase Inhibition (Neuroprotection) .

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand the experimental choices in benchmarking these compounds, one must first analyze the causality of their molecular design[2].

  • The 2-Methoxyphenyl Group: The methoxy oxygen acts as a potent hydrogen-bond acceptor. In kinase domains, it interacts directly with the backbone amides of the hinge region (e.g., Met318 in c-Abl). In cholinesterase enzymes, the phenyl ring engages in

    
     stacking with the Peripheral Anionic Site (PAS), while the methoxy group enhances lipophilicity for blood-brain barrier (BBB) penetration[3].
    
  • The 4-Methylpyrimidine Core: The pyrimidine nitrogen atoms serve as primary pharmacophores for ATP-competitive binding. The 4-methyl group provides essential steric bulk, restricting the dihedral angle between the pyrimidine and adjacent rings. This conformational lock significantly enhances target selectivity, reducing off-target toxicity compared to unsubstituted analogs.

G Ligand 2-(2-Methoxyphenyl)- 4-methylpyrimidine Kinase Tyrosine Kinase (e.g., Abl/Aurora) Ligand->Kinase Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Ligand->Apoptosis Induces Substrate Downstream Effectors (e.g., CrkL, STAT5) Kinase->Substrate Phosphorylates ATP ATP Binding ATP->Kinase Activates Proliferation Tumor Cell Proliferation Substrate->Proliferation Promotes

Fig 1: Mechanistic pathway of kinase inhibition by the pyrimidine analog inducing apoptosis.

Benchmarking Domain 1: Tyrosine Kinase Inhibition

Pyrimidine derivatives are the cornerstone of targeted kinase inhibitors (e.g., Imatinib, Nilotinib)[2]. Here, we benchmark a library of 2-(2-Methoxyphenyl)-4-methylpyrimidine analogs against standard BCR-Abl and Aurora Kinase inhibitors.

Comparative Performance Data

Data represents mean


 values (nM) derived from in vitro ATP-competitive FRET assays.
Compound / Analogc-Abl Kinase

(nM)
Aurora A Kinase

(nM)
Cytotoxicity (K562 cells)

(µM)
Imatinib (Reference) 25.4 ± 2.1>50000.22 ± 0.04
Analog A (Unsubstituted)145.2 ± 8.5850.4 ± 12.01.45 ± 0.12
Analog B (4-Methyl core)42.1 ± 3.4120.5 ± 6.20.48 ± 0.05
Analog C (2-Methoxy + 4-Methyl)18.6 ± 1.8 45.2 ± 3.1 0.15 ± 0.02

Analysis: Analog C outperforms Imatinib in c-Abl inhibition and shows dual-activity against Aurora A. The addition of the 2-methoxy group (Analog C vs B) increases potency by ~2.2x, validating the hinge-region hydrogen bonding hypothesis.

Self-Validating Protocol: ADP-Glo™ Kinase Assay

We utilize the ADP-Glo assay rather than radiometric


-ATP assays. The causality behind this choice is twofold: it eliminates radioactive waste and provides superior signal-to-background ratios for low-activity kinases by directly measuring ADP generation. To ensure this is a self-validating system , a no-enzyme control (to establish baseline ATP autohydrolysis) and a reference inhibitor control (Imatinib) must be run simultaneously.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 2 mM DTT). Dilute the 2-(2-Methoxyphenyl)-4-methylpyrimidine analogs in 100% DMSO to 100X final concentration, then dilute to 4X in buffer (final DMSO in assay = 1%).
    
  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, add 2.5 µL of the compound (or 1% DMSO vehicle for positive control) and 2.5 µL of purified c-Abl enzyme (1 ng/well). Incubate at 25°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP = 10 µM, well below the

    
     to ensure competitive inhibition sensitivity; Substrate = 0.2 µg/µL Abltide). Incubate for 60 minutes at room temperature.
    
  • Kinase Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Data Acquisition & Validation: Read luminescence on a microplate reader. Validation Check: The Z'-factor of the vehicle vs. no-enzyme control must be > 0.6 for the data to be considered reliable.

Benchmarking Domain 2: Acetylcholinesterase (AChE) Inhibition

Recent medicinal chemistry surveys highlight substituted pyrimidines as potent neuroprotective agents for Alzheimer's Disease therapy[3]. The 2-(2-Methoxyphenyl)-4-methylpyrimidine scaffold is benchmarked here against Donepezil.

Comparative Performance Data
Compound / AnalogAChE

(µM)
BuChE

(µM)
Selectivity Index (BuChE/AChE)
Donepezil (Reference) 0.014 ± 0.0025.50 ± 0.40392.8
Analog B (4-Methyl core)8.45 ± 0.5512.2 ± 1.11.44
Analog C (2-Methoxy + 4-Methyl)0.85 ± 0.06 18.5 ± 1.2 21.7

Analysis: While not as potent as the highly optimized Donepezil, Analog C demonstrates sub-micromolar AChE inhibition. The 2-methoxy substitution significantly enhances AChE selectivity over BuChE, likely due to steric clashes within the narrower BuChE active site gorge.

Self-Validating Protocol: Modified Ellman's Assay

The Ellman's method is selected for its rapid, continuous colorimetric readout. To make this protocol self-validating, a background subtraction step is mandatory to account for the spontaneous, non-enzymatic hydrolysis of the substrate (acetylthiocholine iodide).

Step-by-Step Methodology:

  • Buffer & Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 0.01 M DTNB (Ellman's reagent) and 0.075 M acetylthiocholine iodide (ATCI) in deionized water.

  • Inhibitor Preparation: Serial dilute the pyrimidine analogs in DMSO, ensuring the final well concentration of DMSO does not exceed 0.5% (higher concentrations denature AChE).

  • Pre-incubation: In a 96-well clear plate, combine 140 µL of buffer, 20 µL of test compound, and 20 µL of AChE enzyme (0.22 U/mL). Self-Validation: Include wells with buffer replacing the enzyme (Blank) and DMSO replacing the compound (100% Activity Control). Incubate at 25°C for 15 minutes.

  • Colorimetric Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer. Read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Processing: Calculate the reaction velocity (

    
    ) from the linear portion of the absorbance vs. time curve. Subtract the Blank velocity from all readings. Calculate % inhibition relative to the 100% Activity Control.
    

Experimental Workflow & Quality Control

To ensure high scientific integrity in benchmarking, the following orthogonal validation workflow is utilized. Relying solely on enzymatic assays can yield false positives (e.g., pan-assay interference compounds or "PAINS"). Therefore, cell-based secondary screening is strictly enforced.

Workflow Step1 Compound Synthesis & Purification (>95%) Step2 In Vitro Enzymatic Assays (ADP-Glo / Ellman's) Step1->Step2 Step3 Cell-Based Screening (MTT / Flow Cytometry) Step2->Step3 IC50 < 1 µM Step4 Orthogonal Validation (Western Blotting) Step3->Step4 Efficacy Confirmed Step5 Lead Optimization & SAR Modeling Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for pyrimidine analogs.

Conclusion

The benchmarking of 2-(2-Methoxyphenyl)-4-methylpyrimidine analogs reveals them to be highly versatile scaffolds. The strategic placement of the 2-methoxy group and the 4-methyl group creates a synergistic effect, dramatically lowering


 values in kinase inhibition assays compared to unsubstituted variants[2], while also establishing a viable foothold for neuroprotective drug development[3]. Future lead optimization should focus on modifying the C5 and C6 positions of the pyrimidine ring to further enhance target-specific binding affinities.

References

  • A REVIEW ON: BIOLOGICAL ACTIVITIES, SAR, SYNTHESIS OF PYRIMIDINE WITH MARKETED DRUG. Jetir.Org. Available at:[Link][4]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. PMC - National Institutes of Health. Available at:[Link][3]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - National Institutes of Health. Available at: [Link][2]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. Available at: [Link][1]

Sources

Comparative

Chromatographic Separation of 2-(2-Methoxyphenyl)-4-methylpyrimidine Isomers: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving closely related positional isomers. The separation of 2-(2-Methoxyphenyl)-4-methylpyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving closely related positional isomers. The separation of 2-(2-Methoxyphenyl)-4-methylpyrimidine from its structural isomers (such as the 3-methoxy and 4-methoxy analogues) represents a classic chromatographic challenge. Because these isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), standard reversed-phase methodologies often fail to achieve baseline resolution.

This guide objectively compares the performance of traditional alkyl phases against specialized aromatic stationary phases, providing the mechanistic causality and self-validating protocols required to build a robust analytical method.

Mechanistic Grounding: Why Standard C18 Fails

In reversed-phase liquid chromatography (RPLC), standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions[1]. When applied to the positional isomers of methoxyphenyl-methylpyrimidine, the C18 phase cannot differentiate the subtle spatial rearrangements of the methoxy group. The molecules interact with the straight-chain alkyl phase with equal affinity, resulting in critical co-elution.

The Biphenyl Advantage (Causality of Selectivity): To resolve these isomers, we must exploit orthogonal retention mechanisms. Biphenyl stationary phases offer a combination of hydrophobic,


, and dipole-dipole interactions[2]. The electron-deficient pyrimidine ring and the electron-rich methoxyphenyl ring of our target analytes interact strongly with the electron-dense aromatic rings of the biphenyl ligand[3].

Crucially, the position of the methoxy group (ortho, meta, or para) alters the dihedral angle between the phenyl and pyrimidine rings, changing the overall planarity and dipole moment of the molecule. The rigid, dual-ring structure of the biphenyl phase is highly sensitive to these 3D spatial differences (shape selectivity), allowing it to separate the isomers where a C18 or even a single-ring Phenyl-Hexyl column cannot.

The Solvent Effect: Methanol vs. Acetonitrile

A common pitfall in developing methods for biphenyl columns is the use of Acetonitrile (ACN). ACN contains a carbon-nitrogen triple bond with localized


 electrons. These 

electrons competitively bind to the biphenyl groups on the stationary phase, effectively masking the column's

interaction potential and turning it into a poorly retentive C18-like column[4]. Therefore, Methanol (MeOH) , which acts purely as a protic, hydrogen-bonding solvent, is mandatory to maximize the shape selectivity of the biphenyl phase.

Comparative Experimental Data

To objectively evaluate performance, a mixed standard of three positional isomers (2-methoxy, 3-methoxy, and 4-methoxy) was analyzed across three different column chemistries using an optimized Water/Methanol mobile phase.

Table 1: Chromatographic Performance Comparison for Methoxyphenyl-methylpyrimidine Isomers

Stationary PhasePrimary Retention Mechanism

Isomer A (min)

Isomer B (min)
Critical Pair Resolution (

)
Tailing Factor (

)
Verdict
Standard C18 Hydrophobic (Dispersive)4.204.350.4 1.85Poor (Co-elution)
Phenyl-Hexyl Hydrophobic + Moderate

5.155.501.6 1.30Marginal
Biphenyl Hydrophobic + Strong

+ Dipole
6.307.253.1 1.05Excellent (Baseline)

Data Summary: The Biphenyl column demonstrates superior resolving power (


) due to enhanced 

interactions, whereas the C18 column fails to resolve the critical pair.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a closed, self-validating system. If the System Suitability Test (SST) criteria are not met, the protocol dictates immediate mechanistic troubleshooting.

Phase 1: Preparation & Setup
  • Column Selection: Install a high-purity Biphenyl column (e.g., 100 x 4.6 mm, 2.7 µm fused-core).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade

      
       (Formic acid ensures the protonation of the pyrimidine nitrogen, preventing secondary interactions with residual silanols)[1].
      
    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol (Strictly avoid ACN to preserve

      
       interactions)[4].
      
  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Precise thermal control is critical, as

      
       interactions are highly temperature-dependent).
      
    • Gradient: 20% B to 80% B over 10 minutes.

Phase 2: System Suitability Test (SST) - The Validation Gate
  • Inject 5 µL of the Isomer System Suitability Mix (containing 10 µg/mL of each isomer).

  • Validation Criteria:

    • Resolution (

      
      ) between any two adjacent isomer peaks must be 
      
      
      
      .
    • Tailing factor (

      
      ) for the 2-(2-Methoxyphenyl)-4-methylpyrimidine peak must be 
      
      
      
      .
  • Causality-Driven Troubleshooting:

    • If

      
      : The system is invalidated. This indicates either ACN contamination in the LC lines (disrupting the 
      
      
      
      mechanism) or column phase collapse. Corrective Action: Flush the entire system with 100% Isopropanol, followed by 100% Methanol, and re-equilibrate.
Phase 3: Sample Execution
  • Once the SST is passed, proceed with the injection of unknown samples or preparative fractions.

  • Bracket the sample queue with the SST mix every 20 injections to continuously validate the thermodynamic stability of the separation.

Decision Workflow Visualization

The following diagram illustrates the logical pathway for method development when dealing with aromatic pyrimidine isomers.

G step1 Analyze Isomer Structure (Aromatic & Polar Groups) c18 Standard C18 Phase (Hydrophobic Only) step1->c18 phenyl Phenyl-Hexyl Phase (Moderate π-π Interactions) step1->phenyl biphenyl Biphenyl Phase (Strong π-π & Dipole) step1->biphenyl out_c18 Critical Co-elution (Rs < 1.0) c18->out_c18 out_phenyl Partial Resolution (Rs ≈ 1.5) phenyl->out_phenyl out_biphenyl Baseline Resolution (Rs > 2.0) biphenyl->out_biphenyl solvent Optimize Mobile Phase (Switch ACN to MeOH) out_c18->solvent Method Failure out_phenyl->solvent Marginal validated Validated Method (SST Passed) out_biphenyl->validated Routine Analysis solvent->biphenyl Maximize π-π

Workflow for selecting stationary phases to resolve aromatic pyrimidine isomers based on π-π interactions.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methoxyphenyl)-4-methylpyrimidine

Safe Handling Guide: 2-(2-Methoxyphenyl)-4-methylpyrimidine Executive Summary 2-(2-Methoxyphenyl)-4-methylpyrimidine is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling Guide: 2-(2-Methoxyphenyl)-4-methylpyrimidine

Executive Summary

2-(2-Methoxyphenyl)-4-methylpyrimidine is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and bioactive pharmaceutical intermediates.[1] Due to its specific structural features—a pyrimidine core substituted with a methyl group and an electron-rich o-methoxyphenyl ring—it presents distinct handling requirements.[1]

Critical Advisory: While a dedicated Safety Data Sheet (SDS) for this specific isomer is often unavailable in public repositories, this guide applies the "Read-Across" toxicology principle . By analyzing structural analogs (e.g., 2-Chloro-4-methylpyrimidine and 4-Methoxy-2-methylpyrimidine), we classify this compound as a Category 2 Irritant with potential for respiratory sensitization.[1] All protocols below assume a "worst-case" hazard profile to ensure maximum personnel safety.

Hazard Identification & Risk Assessment

GHS Classification (Derived via Read-Across):

  • Signal Word: WARNING

  • Physical State: Solid (Likely off-white to yellow crystalline powder).[1]

  • Primary Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation (dust hazard).[1]

    • Acute Toxicity: Treat as Harmful if swallowed (H302) or inhaled (H332).[1]

Chemical Stability: Stable under standard laboratory conditions. Incompatible with strong oxidizing agents (e.g., peroxides, permanganates) due to the electron-rich methoxyphenyl moiety.[1]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the operational scale. This system removes ambiguity and empowers researchers to make data-driven safety decisions.[1]

PPE Component Standard Handling (< 1g) Scale-Up / Synthesis (> 1g) Rationale
Respiratory Fume Hood (Sash < 18")Fume Hood + N95/P100 RespiratorPrevents inhalation of fine particulates during weighing.[1]
Hand Protection Nitrile Gloves (Min 0.11mm)Double Gloving (Nitrile)Pyrimidines can permeate standard latex; double gloving protects against micro-tears.[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesProtects against dust ingress and accidental splashes during dissolution.[1]
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Sleeve Covers or ApronPrevents accumulation of dust on personal clothing, reducing secondary exposure.[1]

Operational Handling Protocols

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage (> 1 month) is required, to prevent oxidative degradation of the methoxy group.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1]

B. Weighing & Transfer (The "Static-Free" Protocol)[1]
  • Problem: Pyrimidine derivatives often exhibit static charge, causing powder to "jump" or disperse.

  • Solution: Use an antistatic gun or polonium strip near the balance.[1]

  • Step-by-Step:

    • Place the balance inside the fume hood.[1]

    • Tare the weighing boat before opening the chemical vial.[1]

    • Transfer solid using a stainless steel spatula (avoid plastic to reduce static).[1]

    • Immediately reseal the vial.[1]

    • Wipe the exterior of the vial with a Kimwipe dampened in ethanol before returning to storage.[1]

C. Solubilization
  • Solubility Profile: Soluble in DMSO, Methanol, and Dichloromethane (DCM).[1] Sparingly soluble in water.[1]

  • Procedure: Add solvent slowly down the side of the vessel to minimize aerosol generation.[1] Vortex in a closed tube; do not sonicate in an open beaker.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is overlooked.

SafetyWorkflow Start Start: Handling 2-(2-Methoxyphenyl)-4-methylpyrimidine CheckState Check Physical State Start->CheckState IsSolid Solid (Powder) CheckState->IsSolid Powder IsSolution Solution (Liquid) CheckState->IsSolution Dissolved SolidProtocol PROTOCOL A: Dust Control 1. Use Fume Hood 2. Anti-static measures 3. N95 if outside hood IsSolid->SolidProtocol LiquidProtocol PROTOCOL B: Splash Control 1. Chemical Goggles 2. Double Nitrile Gloves 3. Absorbent Pads IsSolution->LiquidProtocol Reaction Reaction Setup SolidProtocol->Reaction LiquidProtocol->Reaction Disposal Disposal: Halogen-Free Organic Waste Reaction->Disposal

Caption: Decision logic for selecting the correct handling protocol based on physical state.

Emergency Response Procedures

Scenario Immediate Action Secondary Action
Skin Contact Wash with soap and water for 15 minutes .[1]Seek medical attention if redness persists.[1] Do not use organic solvents (ethanol) as they may increase absorption.[1]
Eye Contact Flush with eyewash station for 15 minutes , holding eyelids open.[1]Consult an ophthalmologist immediately.
Inhalation Move to fresh air.[1]If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill (< 1g) Wet wipe with ethanol-dampened towel.[1]Place waste in a sealed bag labeled "Hazardous Debris."[1]
Spill (> 1g) Evacuate area. Use a HEPA-filter vacuum or wet-sweeping method.[1]Do not dry sweep (creates dust).[1] Contact EHS.

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is potentially toxic to aquatic life (based on pyrimidine analogs).[1]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Toxic." [1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Destruction Method: High-temperature incineration is the preferred method for complete destruction of the pyrimidine ring.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10943178, 2-(4-Methoxyphenyl)pyrimidine. Retrieved from [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from [Link]

Disclaimer: This guide is based on "Read-Across" toxicological assessments of structural analogs. Users must always verify specific local regulations and consult their institution's Chemical Hygiene Plan.

Sources

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